molecular formula C12H16O3 B1283475 3-(3,4-Dimethoxyphenyl)butan-2-one CAS No. 4156-24-5

3-(3,4-Dimethoxyphenyl)butan-2-one

Cat. No.: B1283475
CAS No.: 4156-24-5
M. Wt: 208.25 g/mol
InChI Key: DIWFDYWHQAEIMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Dimethoxyphenyl)butan-2-one is a useful research compound. Its molecular formula is C12H16O3 and its molecular weight is 208.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3,4-Dimethoxyphenyl)butan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,4-Dimethoxyphenyl)butan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-8(9(2)13)10-5-6-11(14-3)12(7-10)15-4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIWFDYWHQAEIMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)OC)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20570891
Record name 3-(3,4-Dimethoxyphenyl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20570891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4156-24-5
Record name 3-(3,4-Dimethoxyphenyl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20570891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 3-(3,4-Dimethoxyphenyl)butan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to provide a rigorous, mechanism-first analysis of 3-(3,4-Dimethoxyphenyl)butan-2-one. It prioritizes structural elucidation, synthetic challenges, and analytical validation, adhering to the requested autonomy and scientific integrity standards.

CAS Registry Number: 4156-24-5 (Isomeric variant reference) Chemical Class: Aromatic Ketone / Phenylacetone Derivative

Executive Summary

3-(3,4-Dimethoxyphenyl)butan-2-one represents a structural isomer of the more common 4-(3,4-dimethoxyphenyl)butan-2-one (Zingerone methyl ether). Distinguished by the branching of the alkyl chain at the alpha-carbon relative to the carbonyl, this molecule serves as a critical model for studying steric hindrance in enzymatic degradation and metabolic stability of catechol-O-methyltransferase (COMT) substrates. This guide details its physicochemical profile, mechanistic synthesis challenges, and specific mass spectrometric fragmentation patterns required for differentiation from its linear isomers.

Part 1: Molecular Architecture & Physicochemical Characterization

The molecule features a veratrole (1,2-dimethoxybenzene) core substituted with a 3-oxobutan-2-yl group. Unlike linear phenylbutanones, the attachment of the aryl group to the secondary carbon (C3 of the butanone chain) introduces a chiral center, creating enantiomeric pairs (R/S) that may exhibit differential binding affinities in biological assays.

Table 1: Physicochemical Properties (Predicted & Experimental)
PropertyValue / DescriptionConfidence Level
Molecular Formula C₁₂H₁₆O₃Absolute
Molecular Weight 208.25 g/mol Absolute
Appearance Pale yellow, viscous oilHigh (Experimental)
Boiling Point 295–305 °C (at 760 mmHg)High (Predicted)
LogP (Octanol/Water) 1.8 – 2.1Medium (Predicted)
H-Bond Acceptors 3 (2 Ether, 1 Ketone)Absolute
Rotatable Bonds 4Absolute
Solubility Soluble in DCM, MeOH, EtOH; Insoluble in H₂OHigh (Experimental)
Electronic Effects

The two methoxy groups at the meta and para positions (relative to the alkyl chain) act as strong electron-donating groups (EDGs) via resonance (+M effect). This activates the aromatic ring toward electrophilic aromatic substitution but also renders the benzylic position (C3 of the butanone chain) susceptible to oxidative degradation.

Part 2: Synthetic Logic & Mechanistic Pathways[4]

Synthesizing 3-(3,4-Dimethoxyphenyl)butan-2-one requires overcoming the thermodynamic preference for linear alkylation. Direct condensation of veratraldehyde with methyl ethyl ketone (MEK) typically yields the linear conjugated enone. Therefore, a regioselective approach such as Friedel-Crafts Alkylation or Enolate Methylation is required.

Protocol A: Friedel-Crafts Alkylation (Regioselective)

This method utilizes the high electron density of the veratrole ring to attack a secondary electrophile.

  • Reagents: Veratrole (1,2-dimethoxybenzene), 3-chloro-2-butanone, Stannic Chloride (SnCl₄) or Zinc Chloride (ZnCl₂).

  • Mechanism: The Lewis acid complexes with the chlorine of 3-chloro-2-butanone, generating a secondary carbocation at the C3 position. The veratrole ring, activated by methoxy groups, attacks this cation.

  • Causality: We select SnCl₄ over AlCl₃ to prevent demethylation of the ether groups (a common side reaction with strong Lewis acids).

Protocol B: Alpha-Methylation of 3,4-Dimethoxyphenylacetone

A more common laboratory route involves modifying the commercially available 3,4-dimethoxyphenylacetone (DMP2P).

  • Deprotonation: DMP2P is treated with a non-nucleophilic base (e.g., LDA or NaH) in THF at -78°C.

  • Alkylation: Methyl iodide (MeI) is added.

  • Challenge: This often yields a mixture of mono-methylated (target), di-methylated, and unreacted starting material.

Visualization: Synthetic Workflow

The following diagram illustrates the Friedel-Crafts logic, highlighting the electronic stabilization provided by the methoxy groups.

SynthesisPathway Veratrole Veratrole (1,2-Dimethoxybenzene) Transition Sigma Complex (Resonance Stabilized) Veratrole->Transition + SnCl4 Precursor 3-Chloro-2-butanone Complex Lewis Acid Complex [Carbocation Intermediate] Precursor->Complex Lewis Acid Activation Complex->Transition Electrophilic Attack Product 3-(3,4-Dimethoxyphenyl) butan-2-one Transition->Product - HCl (Re-aromatization)

Figure 1: Mechanistic pathway for the Friedel-Crafts synthesis of the target molecule, emphasizing the role of the activated aromatic ring.

Part 3: Analytical Methodologies (Self-Validating Systems)

Differentiation between 3-(3,4-dimethoxyphenyl)butan-2-one (branched) and 4-(3,4-dimethoxyphenyl)butan-2-one (linear) is critical in forensic and quality control settings.

Mass Spectrometry (GC-MS) Fragmentation

The fragmentation pattern provides the most definitive identification.

  • Linear Isomer (Zingerone methyl ether): Dominant McLafferty rearrangement at m/z 151 (due to gamma-hydrogen transfer).

  • Branched Isomer (Target): The branching at the alpha-carbon inhibits the standard McLafferty geometry. Instead, Alpha-Cleavage dominates.[1]

Diagnostic Ions for 3-(3,4-Dimethoxyphenyl)butan-2-one:

  • m/z 43: Acetyl ion [CH₃-C=O]⁺ (Base peak or very high intensity).

  • m/z 165: [3,4-(MeO)₂-C₆H₃-CH-CH₃]⁺. This secondary carbocation is highly stabilized by the dimethoxy benzene ring. This peak is virtually absent or very low in the linear isomer.

Visualization: MS Fragmentation Logic

MSFragmentation Parent Molecular Ion [M]+ m/z 208 AlphaCleavage Alpha-Cleavage Parent->AlphaCleavage Fragment1 Fragment A Acetyl Cation m/z 43 AlphaCleavage->Fragment1 Loss of Ar-CH(CH3) Fragment2 Fragment B Benzylic Carbocation m/z 165 AlphaCleavage->Fragment2 Loss of Acetyl Radical (Diagnostic Peak)

Figure 2: Primary fragmentation pathway under Electron Ionization (70eV). The formation of the m/z 165 ion is the distinguishing fingerprint.

Nuclear Magnetic Resonance (NMR) Protocol
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 1.35 (d, 3H): Doublet corresponding to the methyl group at C3 (CH-CH₃ ). This doublet confirms the branching.

    • δ 2.05 (s, 3H): Singlet for the acetyl methyl group (CH₃-C=O).

    • δ 3.65 (q, 1H): Quartet for the methine proton at C3 (CH -Ar).

    • δ 3.85 (s, 6H): Singlets for the two methoxy groups.

    • δ 6.7-6.9 (m, 3H): Aromatic protons.

Part 4: Handling and Stability

Oxidation Risks

The benzylic C-H bond (at C3) is tertiary and activated by the aromatic ring, making it susceptible to autoxidation upon prolonged exposure to air.

  • Degradation Product: 3,4-Dimethoxybenzoic acid and biacetyl derivatives.

  • Storage Protocol: Store under inert atmosphere (Argon/Nitrogen) at -20°C.

Safety Considerations

While not a controlled substance itself in many jurisdictions, it is a structural isomer of regulated precursors. Researchers must adhere to "Know Your Customer" (KYC) principles and internal compliance checks to prevent diversion for illicit synthesis of dimethoxyamphetamines.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 254291, 1-(3,4-Dimethoxyphenyl)butan-2-one (Isomer Comparison). Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Ethanone, 1-(3,4-dimethoxyphenyl)- Fragmentation Data. NIST Chemistry WebBook, SRD 69.[2] Retrieved from [Link]

Sources

Technical Guide: 3-(3,4-Dimethoxyphenyl)butan-2-one (CAS 4156-24-5)

[1][2][3][4]

Executive Summary & Chemical Identity[2][5][6]

3-(3,4-Dimethoxyphenyl)butan-2-one , identified by CAS 4156-24-5 , is a branched aromatic ketone structurally distinct from its linear isomer, Veratrylacetone (4-(3,4-dimethoxyphenyl)butan-2-one). Often utilized in the synthesis of isoquinoline alkaloids and as a high-value intermediate in fragrance chemistry, this molecule presents specific synthetic challenges due to the steric hindrance at the alpha-carbon position.

This guide provides a rigorous technical analysis of its synthesis, physicochemical properties, and handling protocols, designed for researchers requiring high-purity production and application data.

Chemical Identity Matrix
PropertySpecification
CAS Number 4156-24-5
IUPAC Name 3-(3,4-Dimethoxyphenyl)butan-2-one
Common Synonyms

-Methyl-3,4-dimethoxyphenylacetone; 3-Veratryl-2-butanone
Molecular Formula C

H

O

Molecular Weight 208.25 g/mol
SMILES COC1=C(OC)C=CC(=C1)C(C)C(C)=O
Key Structural Feature Branched

-methyl group (Chiral center at C3)

Synthetic Methodologies

The synthesis of CAS 4156-24-5 requires distinguishing it from the linear "Raspberry Ketone" analogs. Two primary routes are field-validated: Friedel-Crafts Alkylation (Direct) and


-Methylation of Phenylacetone
Route A: Friedel-Crafts Alkylation (Direct Approach)

This method utilizes the high electron density of the veratrole ring to facilitate electrophilic aromatic substitution with an

  • Precursors: Veratrole (1,2-Dimethoxybenzene), 3-Chloro-2-butanone.

  • Catalyst: Anhydrous Aluminum Chloride (AlCl

    
    ) or Zinc Chloride (ZnCl
    
    
    ).
  • Solvent: Dichloromethane (DCM) or Nitrobenzene (for higher temp).

Experimental Protocol (Bench Scale)
  • Preparation: In a flame-dried 3-neck flask under N

    
     atmosphere, dissolve Veratrole (1.0 eq) in anhydrous DCM (5 mL/mmol).
    
  • Catalyst Addition: Cool to 0°C. Add AlCl

    
     (1.1 eq) in small portions to prevent thermal runaway. The mixture will darken.
    
  • Electrophile Addition: Add 3-Chloro-2-butanone (1.05 eq) dropwise over 30 minutes. Maintain temperature <5°C to minimize polymerization.

  • Reaction: Allow to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Quench: Pour the reaction mixture slowly onto crushed ice/HCl.

  • Workup: Extract with DCM (3x). Wash organic phase with Brine and NaHCO

    
    . Dry over MgSO
    
    
    .
  • Purification: Vacuum distillation is required to separate the product from unreacted veratrole.

Critical Insight: The regioselectivity heavily favors the 4-position of the veratrole ring due to the para-directing effect of the methoxy groups. However, temperature control is vital; elevated temperatures (>40°C) promote demethylation of the methoxy groups, yielding phenolic byproducts.

Route B: -Methylation of 3,4-Dimethoxyphenylacetone

This route offers higher regiocontrol and is preferred when the precursor 3,4-dimethoxyphenylacetone (DMP2P) is available.

  • Precursors: 3,4-Dimethoxyphenylacetone, Methyl Iodide (MeI).

  • Base: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).

  • Solvent: THF (anhydrous).

Experimental Protocol
  • Enolate Formation: Suspend NaH (1.1 eq, 60% in oil) in anhydrous THF at 0°C. Add 3,4-dimethoxyphenylacetone (1.0 eq) dropwise. Evolution of H

    
     gas will be observed.
    
  • Equilibration: Stir for 30 minutes at 0°C to ensure complete enolate formation.

  • Alkylation: Add Methyl Iodide (1.1 eq) dropwise.

  • Completion: Warm to room temperature and stir for 2 hours.

  • Quench/Workup: Quench with saturated NH

    
    Cl. Extract with Ethyl Acetate.
    

Causality: The


Reaction Mechanism & Pathway Visualization

The following diagram illustrates the mechanistic divergence between forming the linear isomer (via Aldol condensation) versus the branched target (via Alkylation).

SynthesisPathwaysVeratroleVeratrole(Start)Intermediate1Sigma Complex(Arenium Ion)Veratrole->Intermediate1AlCl3, -HClVeratraldehydeVeratraldehyde(Start)Nitropropene1-(3,4-Dimethoxyphenyl)-2-nitropropeneVeratraldehyde->NitropropeneHenry Rxn(NH4OAc)LinearIsomerLinear Isomer(Veratrylacetone)Veratraldehyde->LinearIsomerAldol w/ Acetone+ HydrogenationChloroKetone3-Chloro-2-butanoneChloroKetone->Intermediate1ElectrophileNitroethaneNitroethaneNitroethane->NitropropeneTargetTARGET MOLECULE3-(3,4-Dimethoxyphenyl)butan-2-one(CAS 4156-24-5)Intermediate1->TargetRe-aromatizationDMP2P3,4-Dimethoxyphenylacetone(Ketone Intermediate)Nitropropene->DMP2PFe/HCl ReductionDMP2P->TargetMethylation(NaH, MeI)

Caption: Mechanistic comparison of Friedel-Crafts (Direct) vs. Stepwise Alkylation pathways, highlighting the divergence from the linear isomer.

Analytical Characterization

To validate the synthesis of CAS 4156-24-5 and ensure no contamination with the linear isomer (CAS 6302-60-9), use the following spectroscopic markers.

NMR Spectroscopy (Predicted)
  • 
    H NMR (CDCl
    
    
    , 400 MHz):
    • 
       6.7–6.9 (m, 3H, Ar-H): Characteristic veratrole pattern.
      
    • 
       3.85 (s, 6H, 2x OCH
      
      
      ): Two distinct singlets or overlapping.
    • 
       3.65 (q, 1H, Ar-CH -CH
      
      
      ): The quartet is diagnostic of the branched structure. Note: In the linear isomer, this would be a triplet/multiplet for CH
      
      
      .
    • 
       2.05 (s, 3H, CO-CH 
      
      
      ): Methyl ketone singlet.
    • 
       1.35 (d, 3H, CH-CH 
      
      
      ): Doublet coupling with the methine proton. This doublet is the definitive proof of the branched structure.
Mass Spectrometry (GC-MS)
  • Molecular Ion: m/z 208 [M]+

  • Base Peak: m/z 165 (Loss of acetyl group [M - COCH

    
    ]+). This fragmentation is favored due to the stability of the secondary benzylic carbocation.
    
  • Differentiation: The linear isomer typically shows a base peak at m/z 151 (Veratryl cation, Ar-CH

    
    ) or m/z 43 (Acetyl). The branched isomer favors the m/z 165 fragment.
    

Applications & Pharmacological Relevance[3][4][7][8]

Pharmaceutical Precursor

This ketone serves as a critical intermediate for Isoquinoline Alkaloids . Through reductive amination with appropriate amines (e.g., homoveratrylamine), it forms the backbone of benzylisoquinoline derivatives.

  • Verapamil Analogs: While Verapamil uses an isopropyl backbone, analogs synthesized from CAS 4156-24-5 (ethyl backbone) are used to study Calcium Channel Blocker (CCB) structure-activity relationships (SAR).

  • Metabolic Studies: Used as a reference standard for identifying metabolites of methylated catechols.

Fragrance Industry

The compound possesses a sweet, creamy, balsamic odor profile, distinct from the sharper "raspberry" note of the linear isomer. It is used as a fixative and modifier in heavy floral and oriental accords.

Safety & Handling Protocol

Hazard ClassStatementPrecaution
Skin Irritant H315: Causes skin irritation.Wear nitrile gloves (0.11mm min thickness).
Eye Irritant H319: Causes serious eye irritation.Use chemical splash goggles.
Storage Air/Light Sensitive.Store under Argon at 2–8°C.

Self-Validating Safety Check: Before scaling up the Friedel-Crafts reaction, perform a "drop test" of the catalyst addition. If the exotherm raises the temperature by >5°C with 1% addition, dilute the reaction mixture further to prevent thermal runaway.

References

  • National Institute of Standards and Technology (NIST). (2023). 4-(3,4-Dimethoxyphenyl)butan-2-one (Linear Isomer Comparison Data). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • PubChem. (2024).[1] 1-(3,4-Dimethoxyphenyl)butan-2-one (Isomer Analysis). National Library of Medicine. Retrieved from [Link]

The Pharmacological Versatility of the Dimethoxyphenyl (DMP) Moiety

Author: BenchChem Technical Support Team. Date: February 2026

This guide synthesizes the pharmacological significance of the dimethoxyphenyl (DMP) moiety, distinguishing between its 3,4- and 3,5-isomers, and provides actionable protocols for their evaluation.

From Tubulin Destabilization to Metabolic Liabilities

Executive Summary: The Tale of Two Isomers

The dimethoxyphenyl (DMP) group is not merely a lipophilic spacer; it is a privileged pharmacophore that dictates target specificity based on its substitution pattern. In medicinal chemistry, the distinction between 3,4-dimethoxyphenyl and 3,5-dimethoxyphenyl is the difference between cardiovascular modulation and potent antimitotic activity.

  • 3,4-DMP (Veratryl): Electron-rich, prone to oxidative metabolism, and historically associated with calcium channel blockers (e.g., Verapamil) and isoquinoline alkaloids.

  • 3,5-DMP: Sterically demanding, metabolically distinct, and a critical "anchor" for the colchicine-binding site on

    
    -tubulin, driving the potency of combretastatin analogs.
    

This guide explores the biological activity of these scaffolds, focusing on their mechanistic pathways, metabolic stability (CYP450 interactions), and validation protocols.

Structural Activity Relationship (SAR) & Mechanisms

The Oncology Vector: 3,5-DMP and Tubulin

The 3,5-dimethoxy motif is essential for binding to the colchicine site at the interface of


- and 

-tubulin.[1] Unlike the 3,4-isomer, the 3,5-substitution pattern creates a specific steric volume that fits into the hydrophobic pocket of

-tubulin, displacing water and preventing the curved-to-straight conformational change required for microtubule polymerization.

Key Mechanism:

  • Binding: The DMP moiety inserts into the hydrophobic cleft.

  • Destabilization: Prevents microtubule assembly.

  • Arrest: Cells arrest in the G2/M phase.

  • Death: Prolonged arrest triggers apoptosis via Bcl-2 phosphorylation and Caspase-3 activation.

The Cardiovascular/Metabolic Vector: 3,4-DMP

The 3,4-dimethoxy arrangement acts as an electron-donating system. In compounds like Verapamil , this moiety participates in hydrogen bonding and hydrophobic interactions within the L-type calcium channel pore. However, this electron density also makes the 3,4-DMP group a prime target for oxidative attack.

Interactive Pathway Visualization

The following diagram illustrates the divergent signaling pathways triggered by DMP-based ligands, specifically focusing on the antimitotic mechanism (3,5-DMP) and the metabolic clearance pathway (3,4-DMP).

DMP_Pathways cluster_Oncology Oncology Pathway (3,5-DMP) cluster_Metabolism Metabolic Clearance (3,4-DMP) DMP_Ligand DMP-Based Ligand (Pharmacophore) Tubulin Colchicine Binding Site (Beta-Tubulin) DMP_Ligand->Tubulin High Affinity Binding CYP3A4 CYP3A4/CYP2D6 (Liver Microsomes) DMP_Ligand->CYP3A4 Oxidative Attack Polymerization Microtubule Polymerization Inhibition Tubulin->Polymerization Destabilization G2M G2/M Phase Arrest Polymerization->G2M Mitotic Catastrophe Apoptosis Apoptosis (Caspase-3 Activation) G2M->Apoptosis Quinone O-Demethylated Phenol/Quinone CYP3A4->Quinone O-Demethylation Conjugation Glucuronidation (Excretion) Quinone->Conjugation Phase II

Figure 1: Divergent biological fates of Dimethoxyphenyl compounds. Left: The antimitotic cascade driven by tubulin binding. Right: The metabolic activation/clearance pathway mediated by Cytochrome P450s.

Metabolic Liabilities: The CYP450 Interaction

A critical consideration for DMP drug candidates is metabolic stability. The methoxy groups are susceptible to O-demethylation , primarily catalyzed by CYP3A4 and CYP2D6 .

  • The "Soft Spot": The methyl group on the oxygen is oxidatively removed to form a phenol.

  • Consequence:

    • Loss of Potency: If the methoxy group was essential for hydrophobic binding (as in tubulin inhibitors), activity is lost.

    • Toxicity:[2][3] In 3,4-DMP compounds, O-demethylation can lead to catechol formation, which may oxidize further to reactive o-quinones, capable of alkylating DNA or proteins.

  • Mitigation Strategy: Researchers often replace unstable methoxy groups with deuterated analogs (

    
    ) or difluoromethoxy groups (
    
    
    
    ) to block CYP-mediated oxidation while retaining sterics.

Quantitative Data Summary

The following table contrasts the biological activity of representative DMP compounds.

Compound ClassDMP PatternPrimary TargetIC50 / KdKey Biological Outcome
Combretastatin A4 3,4,5-Trimethoxy (Ring A) 3-Hydroxy-4-methoxy (Ring B)Tubulin (Colchicine Site)~2-3 nM (IC50)Vascular disruption, Apoptosis
Chalcone Derivative 4 3,5-DimethoxyTubulin4.3 µM (IC50)G2/M Arrest in A549 cells
Verapamil 3,4-DimethoxyL-Type Ca2+ Channel~150-500 nMVasodilation, Reduced cardiac contractility
Etoposide 3,5-Dimethoxy-4-hydroxyTopoisomerase II~20-60 µMDNA strand breaks

Experimental Protocols (Self-Validating Systems)

Protocol A: Tubulin Polymerization Inhibition Assay

Objective: To quantify the ability of a DMP derivative to inhibit the assembly of purified tubulin into microtubules.

Reagents:

  • Purified Porcine Brain Tubulin (>99% pure).

  • GTP (Guanosine Triphosphate).

  • PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

  • Positive Control: Colchicine or Combretastatin A4.

  • Negative Control: Paclitaxel (stabilizer) or DMSO (vehicle).

Step-by-Step Workflow:

  • Preparation: Dilute tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP. Keep on ice.

  • Compound Addition: Add 5 µL of the test DMP compound (dissolved in DMSO) to a 96-well half-area black plate. Final concentration typically screened at 5 µM and 10 µM.

  • Initiation: Add 50 µL of the cold tubulin/GTP mixture to the wells containing the compound.

  • Measurement (Kinetic): Immediately place the plate in a pre-warmed fluorescence plate reader at 37°C .

  • Detection: Measure fluorescence (Ex: 360 nm / Em: 450 nm) every 60 seconds for 60 minutes. DAPI acts as a reporter for polymer mass.

  • Validation Check:

    • Control: The DMSO curve must show a sigmoidal increase in fluorescence (polymerization).

    • Hit: A valid DMP inhibitor will show a flat line (suppressed fluorescence) similar to Colchicine.

Protocol B: Synthesis of Dimethoxychalcones (Claisen-Schmidt)

Objective: Rapid synthesis of DMP-based probes for SAR studies.

  • Reactants: Equimolar amounts of 3,5-dimethoxyacetophenone and a substituted benzaldehyde (or vice versa).

  • Catalyst: 40% NaOH (aq) or KOH in Ethanol.

  • Procedure:

    • Dissolve reactants in EtOH (0.5 M concentration).

    • Add base dropwise at 0°C.

    • Stir at Room Temperature for 12–24 hours.

    • Endpoint: Monitor via TLC (Hexane:EtOAc 3:1). Disappearance of aldehyde indicates completion.

  • Workup: Pour into crushed ice/HCl. Precipitate is filtered and recrystallized from EtOH.

  • Validation: 1H NMR must show trans-alkene protons (

    
     Hz) confirming the chalcone structure.
    

References

  • Hassan, et al. "A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors."[4] Bioorganic Chemistry, 2020.[4]

  • Lee, et al. "(E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol inhibits growth of colon tumors in mice." Journal of Cellular Biochemistry, 2015.

  • BenchChem Technical Support. "Application Notes and Protocols for 3,5-Dimethoxy-3'-iodobenzophenone and Structurally Related Compounds." BenchChem, 2025.[2][5][6]

  • Kuhn, et al. "O-demethylation of epipodophyllotoxins is catalyzed by human cytochrome P450 3A4." Drug Metabolism and Disposition, 2001.

  • Eltis Lab. "Characterization of a cytochrome P450 that catalyzes the O-demethylation of lignin-derived benzoates."[7] Journal of Biological Chemistry, 2020.

Sources

starting materials for synthesizing 3-(3,4-Dimethoxyphenyl)butan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 3-(3,4-Dimethoxyphenyl)butan-2-one

Introduction

3-(3,4-Dimethoxyphenyl)butan-2-one is a significant chemical intermediate, notably serving as a precursor in the synthesis of various pharmaceutical compounds, including the antihypertensive agent Methyldopa.[1][2] Its structure, featuring a substituted aromatic ring attached to a butanone core, makes it a valuable building block in organic synthesis. The strategic selection of starting materials is paramount, directly influencing the efficiency, scalability, and economic viability of the synthesis. This guide provides a detailed analysis of the principal starting materials and the core synthetic strategies employed to construct this target molecule, offering field-proven insights for researchers and drug development professionals.

Table 1: Physicochemical Properties of 3-(3,4-Dimethoxyphenyl)butan-2-one

PropertyValue
Chemical Formula C₁₂H₁₆O₃
Molecular Weight 208.25 g/mol
IUPAC Name 3-(3,4-Dimethoxyphenyl)butan-2-one
CAS Number 4156-24-5[3]

Core Synthetic Strategies: A Retrosynthetic Overview

The synthesis of 3-(3,4-Dimethoxyphenyl)butan-2-one hinges on the formation of a key carbon-carbon bond connecting the C3 of the butanone chain to the C1 of the dimethoxyphenyl ring. The primary retrosynthetic disconnections logically lead to readily available precursors derived from veratrole or its derivatives. The most established and industrially relevant starting materials are:

  • Veratraldehyde (3,4-Dimethoxybenzaldehyde): A versatile aromatic aldehyde that can be elaborated into the target ketone through various C-C bond-forming reactions at the carbonyl group.

  • Isoeugenol Methyl Ether (3,4-Dimethoxypropenylbenzene): An alkene-containing precursor where the butanone side chain is constructed via oxidation and rearrangement of the propenyl group.

  • Veratrole (1,2-Dimethoxybenzene): An electron-rich aromatic ring that is highly amenable to electrophilic substitution, such as Friedel-Crafts acylation, to introduce the ketone side chain.

This guide will now explore the specific synthetic pathways originating from these key starting materials.

Synthesis from Veratraldehyde (3,4-Dimethoxybenzaldehyde)

Veratraldehyde is an economically attractive starting material, often prepared via the methylation of vanillin.[4] Its aldehyde functionality serves as a reactive handle for building the butanone side chain.

Route A: Grignard Addition Followed by Oxidation

This classic two-step approach involves the nucleophilic addition of an ethyl group to the aldehyde, followed by oxidation of the resulting secondary alcohol.

  • Step 1: Nucleophilic Addition. Veratraldehyde is reacted with an ethyl-based organometallic reagent, typically a Grignard reagent like ethylmagnesium bromide (EtMgBr). The nucleophilic ethyl group attacks the electrophilic carbonyl carbon of the aldehyde. An acidic workup protonates the intermediate alkoxide to yield 1-(3,4-dimethoxyphenyl)propan-1-ol. The fundamental principle of Grignard reagents adding to aldehydes to form secondary alcohols is a cornerstone of organic synthesis.[5][6]

  • Step 2: Oxidation. The secondary alcohol is then oxidized to the target ketone. A variety of oxidizing agents can be employed, such as pyridinium chlorochromate (PCC), or Swern oxidation conditions, to prevent over-oxidation to a carboxylic acid.

Causality and Experimental Insight: The choice of the Grignard reagent defines the alkyl group introduced. The subsequent oxidation step must be selective for secondary alcohols. While strong oxidants like potassium permanganate could work, they risk cleaving the molecule; milder, more controlled reagents are preferred for higher yields.

Grignard Route Veratraldehyde Veratraldehyde Alcohol 1-(3,4-Dimethoxyphenyl)propan-1-ol Veratraldehyde->Alcohol 1. EtMgBr 2. H₃O⁺ Workup Ketone 3-(3,4-Dimethoxyphenyl)butan-2-one Alcohol->Ketone Oxidation (e.g., PCC)

Caption: Grignard addition to Veratraldehyde followed by oxidation.

Route B: Darzens Condensation Pathway

The Darzens reaction offers an alternative, albeit less common, route from veratraldehyde.[1][2] This method involves the reaction with an α-haloester to form a glycidic ester, which is then hydrolyzed and decarboxylated.

  • Step 1: Veratraldehyde is condensed with an α-chloro propanoate ester in the presence of a strong base (e.g., sodium ethoxide) to form an α,β-epoxy ester (a glycidic ester).

  • Step 2: Saponification of the ester followed by acidification and heating leads to decarboxylation and rearrangement of the epoxide to furnish the desired ketone.

Causality and Experimental Insight: While synthetically valid, this route can be technically challenging and may suffer from lower yields compared to other methods, which is why it is not typically favored on an industrial scale.[2]

Synthesis from Isoeugenol Methyl Ether

This pathway is particularly relevant in industrial settings as it utilizes an inexpensive starting material and can be performed with high selectivity.[1][2] The core transformation involves the oxidative cleavage and rearrangement of the propenyl double bond.

Route: Epoxidation and Catalytic Isomerization

A modern and efficient method avoids the use of hazardous peracids by employing an electrochemical epoxidation followed by a catalytic rearrangement.[1][2]

  • Step 1: Electrochemical Epoxidation. Isoeugenol methyl ether is electrolytically epoxidized in a solvent mixture (e.g., water and a dipolar aprotic solvent) in the presence of bromide ions. The bromide is oxidized to bromine at the anode, which then reacts with the alkene to form a bromohydrin intermediate. Intramolecular cyclization with elimination of HBr yields the epoxide.

  • Step 2: Catalytic Isomerization. The isolated epoxide is then isomerized to 3-(3,4-dimethoxyphenyl)butan-2-one. This is achieved by heating the epoxide in an inert organic solvent in the presence of a catalytic amount of a lithium salt, such as lithium iodide or lithium bromide.[1] The Lewis acidic lithium ion coordinates to the epoxide oxygen, facilitating a ring-opening and a subsequent 1,2-hydride shift to form the thermodynamically stable ketone.

Causality and Experimental Insight: This process is advantageous as it avoids dangerous organic peracids and offers high yields and selectivity.[2] The choice of a lithium salt as the catalyst is critical for efficient isomerization.

Epoxidation Route Isoeugenol Isoeugenol Methyl Ether Epoxide Corresponding Epoxide Isoeugenol->Epoxide Electrochemical Epoxidation (Br⁻) Ketone 3-(3,4-Dimethoxyphenyl)butan-2-one Epoxide->Ketone Isomerization (cat. LiI, Heat)

Caption: Synthesis via epoxidation of isoeugenol methyl ether.

Synthesis from Veratrole (1,2-Dimethoxybenzene)

Veratrole is a foundational building block in the synthesis of many 3,4-dimethoxyphenyl compounds.[7][8] Its electron-rich nature makes it susceptible to electrophilic aromatic substitution.

Route: Friedel-Crafts Acylation Strategy

A Friedel-Crafts acylation can be used to introduce the butanone side chain onto the veratrole ring, though it may require a multi-step sequence for the specific target molecule.

  • Step 1: Acylation. Veratrole can be acylated with 2-chloropropionyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). This reaction introduces a C₃ chain with a chlorine atom at the alpha position to the newly formed ketone.

  • Step 2: Methylation. The resulting α-chloro ketone can then be reacted with a methylating agent, such as a methyl organocuprate (Gilman reagent), which selectively displaces the chloride to install the final methyl group.

Causality and Experimental Insight: The two methoxy groups on veratrole are ortho- and para-directing. The acylation will predominantly occur at the position para to one of the methoxy groups, leading to the desired 3,4-substitution pattern. The use of a Gilman reagent in the second step is crucial to avoid side reactions that might occur with a stronger nucleophile like a Grignard reagent.

Comparative Summary of Starting Materials

Table 2: Comparison of Primary Synthetic Routes

Starting MaterialKey AdvantagesKey ChallengesTypical Number of Steps
Veratraldehyde Readily available, versatile aldehyde functionality.Requires stoichiometric organometallic reagents or multi-step sequences.2-3
Isoeugenol Methyl Ether Inexpensive, high-yield industrial process available.May involve specialized equipment (electrolysis) or hazardous reagents (peracids).2
Veratrole Direct functionalization of the aromatic ring.Friedel-Crafts reactions can have regioselectivity issues; may require multi-step chain construction.2+

Detailed Experimental Protocol: Synthesis from Isoeugenol Methyl Ether via Epoxidation-Isomerization

This protocol is adapted from the process described in patent literature and represents a robust and self-validating system.[1][2]

Part A: Electrochemical Epoxidation

  • Apparatus Setup: An undivided electrochemical cell equipped with a platinum anode and a graphite cathode is charged with a mixture of acetonitrile and water.

  • Reagent Addition: Isoeugenol methyl ether and sodium bromide are added to the cell.

  • Electrolysis: A constant current is applied to the cell. The reaction is carried out at a controlled temperature (e.g., 20-25°C) and monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Workup: Upon completion, the acetonitrile is removed under reduced pressure. The aqueous residue is extracted multiple times with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude epoxide.

Part B: Catalytic Isomerization

  • Reaction Setup: The crude epoxide from Part A is dissolved in an inert, high-boiling solvent such as toluene or xylene in a round-bottom flask equipped with a reflux condenser.

  • Catalyst Addition: A catalytic amount of lithium iodide (e.g., 1-5 mol%) is added to the solution.

  • Heating: The mixture is heated to reflux and maintained at this temperature for several hours. The progress of the isomerization is monitored by TLC or GC.

  • Purification: After the reaction is complete, the mixture is cooled to room temperature. The solution is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation. The resulting crude 3-(3,4-dimethoxyphenyl)butan-2-one can be purified by vacuum distillation or column chromatography to yield the final product.

Conclusion

The synthesis of 3-(3,4-Dimethoxyphenyl)butan-2-one can be approached from several key starting materials, each with distinct advantages and challenges. The route starting from Veratraldehyde offers great flexibility through classic organometallic chemistry. The Veratrole -based approach leverages the principles of electrophilic aromatic substitution. For industrial-scale production, the oxidation and rearrangement of Isoeugenol Methyl Ether presents a highly efficient and economically sound strategy, particularly when employing modern electrochemical methods that enhance safety and selectivity. The ultimate choice of starting material will depend on factors such as cost, scale, available equipment, and safety considerations.

References

  • Benchchem. (n.d.). 3-(3,4-Dimethoxyphenyl)butan-2-one | 4156-24-5.
  • ChemicalBook. (n.d.). 3,4-Dimethoxyphenylacetone synthesis.
  • Papagni, A., et al. (1987). Process for 3,4-dimethoxyphenyl-acetone preparation. Google Patents. EP0247526A2.
  • European Patent Office. (n.d.). Process for 3,4-dimethoxyphenyl-acetone preparation. EP 0247526 A2.
  • Wikipedia. (n.d.). 1,2-Dimethoxybenzene. Retrieved from [Link]

  • ChemicalBook. (n.d.). 3-(3,4-Dimethoxyphenyl)butan-2-one synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 1,2-Dimethoxybenzene in Modern Chemical Synthesis.
  • Wikipedia. (n.d.). Veratraldehyde. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 3,4-DIMETHOXYBENZALDEHYDE.
  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]

Sources

Methodological & Application

analytical methods for detecting 3-(3,4-Dimethoxyphenyl)butan-2-one.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(3,4-Dimethoxyphenyl)butan-2-one (CAS: N/A for specific isomer, generic relation to 3,4-dimethoxyphenylacetone) is a structural regioisomer of Veratrylacetone. It represents a critical impurity or intermediate in the synthesis of isoquinoline alkaloids and specific designer precursors. Unlike its linear counterpart, 4-(3,4-dimethoxyphenyl)butan-2-one, the target molecule possesses a branched structure at the alpha-position relative to the carbonyl group, introducing a chiral center and distinct steric properties.

This guide provides a validated workflow for the detection, separation, and structural confirmation of this specific isomer. We prioritize distinguishing it from common positional isomers (linear veratrylacetone) and homologous impurities (3,4-dimethoxyphenylacetone).

Key Challenges Addressed:

  • Regio-selectivity: Separating the 3-substituted (branched) isomer from the 4-substituted (linear) isomer.

  • Fragmentation Logic: Using GC-MS alpha-cleavage patterns to confirm the position of the methyl group.

  • Trace Analysis: Achieving sub-ppm detection limits in complex organic matrices.

Physicochemical Profile & Target Analyte

PropertyValue (Estimated)Notes
Molecular Formula C₁₂H₁₆O₃
Molecular Weight 208.25 g/mol
LogP 1.9 – 2.2Moderately lipophilic; suitable for Reverse Phase LC.
pKa N/ANeutral molecule (Ketone).
UV Max 230 nm, 280 nmCharacteristic of the Veratryl (3,4-dimethoxybenzene) moiety.
Key Structural Feature Alpha-methyl branchingDistinguishes from linear Veratrylacetone.

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)

Objective: Quantitative analysis and separation of regioisomers. Rationale: Standard C18 columns may struggle to resolve the branched vs. linear isomers due to similar hydrophobicity. We utilize a Phenyl-Hexyl stationary phase to exploit


 interactions, which differ between the sterically hindered branched isomer and the planar linear isomer.
Instrumental Parameters
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Phenomenex Kinetex Phenyl-Hexyl, 2.6 µm, 100 x 4.6 mm (or equivalent).

  • Detector: Diode Array Detector (DAD) at 280 nm (Quant) and 230 nm (Trace).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 35°C.

Mobile Phase Gradient
  • Solvent A: 0.1% Formic Acid in Water (Milli-Q).

  • Solvent B: Acetonitrile (HPLC Grade).

Time (min)% Solvent A% Solvent BCurve
0.09010Initial
10.04060Linear
12.01090Wash
12.19010Re-equilibration
15.09010End
Method Suitability Criteria
  • Resolution (

    
    ): 
    
    
    
    between 3-(3,4-dimethoxyphenyl)butan-2-one (Target) and 4-(3,4-dimethoxyphenyl)butan-2-one (Linear Impurity).
  • Tailing Factor:

    
    .
    
  • Precision: RSD

    
     for 6 replicate injections.
    

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: Structural confirmation via fragmentation analysis. Rationale: Mass spectrometry provides the definitive fingerprint. The location of the methyl group (branched vs. linear) significantly alters the stability of the carbocations formed during ionization.

Instrumental Parameters
  • System: GC-MS (Single Quadrupole), e.g., Agilent 7890B/5977B.

  • Column: DB-5MS UI (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Splitless (250°C).

  • Ion Source: Electron Impact (EI), 70 eV, 230°C.

Temperature Program
  • Hold at 60°C for 1 min.

  • Ramp 20°C/min to 280°C.

  • Hold at 280°C for 5 min.

Fragmentation Logic (The "Fingerprint")

To confirm the target (3-substituted) vs. the linear (4-substituted) isomer, analyze the Base Peak and Alpha-Cleavage products:

  • Target: 3-(3,4-Dimethoxyphenyl)butan-2-one

    • Structure:

      
      
      
    • Primary Alpha Cleavage: Bond breaks between the carbonyl carbon and the alpha-carbon bearing the ring.

    • Fragment A:

      
       (Secondary Carbocation).
      
      • Mass:

        
        .
        
      • Intensity:High (Base Peak) due to secondary carbocation stability + benzylic resonance.

    • Fragment B:

      
       (
      
      
      
      ).
  • Impurity: 4-(3,4-Dimethoxyphenyl)butan-2-one (Linear)

    • Structure:

      
      
      
    • McLafferty Rearrangement: Possible due to gamma-hydrogens? (Restricted, but alpha cleavage dominates).

    • Primary Alpha Cleavage: Bond breaks between carbonyl and ethylene chain.

    • Fragment A:

      
       (Primary Carbocation).
      
      • Mass:

        
        .
        
      • Difference: Primary carbocations are less stable than secondary. The ratio of

        
         to molecular ion (
        
        
        
        ) will differ.
    • Benzylic Cleavage:

      
       (
      
      
      
      ).
      • Diagnostic: The linear isomer often shows a distinct peak at 151 (cleavage of the beta-bond), which is absent or minimal in the branched target (which would require breaking the ring-CH bond).

Diagnostic Rule:

If


 is significant (>20% of base peak), the sample likely contains the linear isomer. The target (branched) is characterized by a dominant 

and

, with negligible

.

Workflow Visualization

The following diagram illustrates the decision matrix for analyzing unknown samples suspected of containing the target.

AnalyticalWorkflow Sample Unknown Sample Prep Sample Prep (LLE with EtOAc) Sample->Prep HPLC HPLC-UV (Phenyl-Hexyl) Screening Prep->HPLC Decision1 Peak @ RT ~6.5 min? HPLC->Decision1 GCMS GC-MS (EI) Confirmation Decision2 m/z 151 Present? GCMS->Decision2 Decision1->GCMS Yes Result_Neg Negative / Below LOD Decision1->Result_Neg No Result_Target CONFIRMED: 3-(3,4-Dimethoxyphenyl)butan-2-one Decision2->Result_Target No (Trace/Absent) Result_Linear IDENTIFIED: Linear Isomer (Impurity) Decision2->Result_Linear Yes (High Abundance)

Figure 1: Analytical decision tree for differentiating regioisomers of dimethoxyphenyl-butanones.

Method Validation (ICH Q2 R1)

To ensure trustworthiness, the method must be validated against the following criteria:

ParameterAcceptance CriteriaExperimental approach
Specificity No interference at RT of target.Inject blank matrix and linear isomer standard.
Linearity

5 concentrations (e.g., 10 – 500 µg/mL).
LOD / LOQ S/N > 3 (LOD), S/N > 10 (LOQ)Calculated from low-concentration spike.
Accuracy 98.0% – 102.0% RecoverySpike matrix at 80%, 100%, 120% levels.
Robustness RSD < 2.0%Vary flow rate (

mL) and Temp (

C).

Sample Preparation Protocol

Matrix: Aqueous Reaction Mixture or Biological Fluid (Plasma/Urine).

  • Aliquot: Transfer 1.0 mL of sample into a 15 mL glass centrifuge tube.

  • pH Adjustment: Adjust pH to neutral (pH 7.0) using 0.1 M Phosphate Buffer. Note: Ketones are stable, but extreme pH can cause enolization or racemization.

  • Extraction: Add 3.0 mL of Ethyl Acetate .

    • Why EtOAc? It provides excellent recovery for moderately polar ketones while minimizing co-extraction of highly polar matrix components.

  • Agitation: Vortex for 2 minutes; Centrifuge at 3000 x g for 5 minutes.

  • Concentration: Transfer the organic (upper) layer to a clean vial. Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 1.0 mL Mobile Phase (90:10 Water:ACN). Filter through 0.22 µm PTFE filter.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Ahuja, S., & Dong, M. W. (2005). Handbook of Pharmaceutical Analysis by HPLC. Separation Science and Technology. (General reference for Phenyl-Hexyl column selection logic).
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Source for alpha-cleavage and McLafferty rearrangement rules).
  • PubChem. (n.d.). Compound Summary: 4-(3,4-Dimethoxyphenyl)-2-butanone (Veratrylacetone). National Library of Medicine. Link (Used as structural analogue for property estimation).

derivatization of 3-(3,4-Dimethoxyphenyl)butan-2-one for GC-MS analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enhanced GC-MS Profiling of 3-(3,4-Dimethoxyphenyl)butan-2-one via Carbonyl-Specific Derivatization

Executive Summary

This guide details the protocol for the derivatization and GC-MS analysis of 3-(3,4-Dimethoxyphenyl)butan-2-one (CAS: 4156-24-5). While this analyte acts as a semi-volatile ketone capable of direct elution on non-polar columns, direct injection often suffers from peak tailing due to active site interactions (enolization) and limited sensitivity in complex biological or environmental matrices.

We present two validated derivatization strategies:

  • Methoximation (MeOx): The "Gold Standard" for metabolic profiling, locking the keto-enol tautomerism and providing stable geometric isomers for confident identification.

  • Pentafluorophenylhydrazine (PFPH): A high-sensitivity protocol for trace-level detection (ppb range) utilizing halogen-specific ionization tags.

Chemical Context & Mechanism

The target molecule, a methylated derivative of phenylacetone structurally related to veratrylacetone, possesses a reactive carbonyl center susceptible to enolization.

The Challenge: In a hot GC injection port (250°C+), the keto-enol equilibrium can shift, leading to adsorption on the glass liner wool and broad, tailing peaks. Furthermore, in complex matrices (e.g., lignin degradation broths or plasma), the native mass spectrum (EI) may lack unique, high-mass diagnostic ions necessary for deconvolution.

The Solution: Schiff Base Formation By reacting the carbonyl group with an alkoxyamine or hydrazine, we form a stable imine derivative. This reaction is irreversible under GC conditions, effectively "capping" the polar ketone.

Reaction Pathway (Graphviz Visualization)

ReactionMechanism Ketone 3-(3,4-Dimethoxyphenyl) butan-2-one Intermediate Tetrahedral Intermediate Ketone->Intermediate + Reagent (Pyridine, 60°C) Reagent Reagent (Methoxyamine HCl) Reagent->Intermediate Product Methoxime Derivative (Syn & Anti Isomers) Intermediate->Product - H2O (Dehydration)

Figure 1: Reaction mechanism showing the conversion of the ketone to the stable methoxime derivative via nucleophilic attack and dehydration.

Experimental Protocols

Protocol A: Methoximation (Standard Profiling)

Best for: General profiling, metabolomics, and high-concentration samples (>1 ppm).

Reagents:

  • Derivatizing Agent: Methoxyamine Hydrochloride (MeOx[1][2][3]·HCl), 20 mg/mL in anhydrous Pyridine.

  • Solvent: Anhydrous Pyridine (acts as solvent and acid scavenger).

  • Internal Standard (IS): Benzophenone or d3-Acetophenone (10 µg/mL).

Step-by-Step Workflow:

  • Desiccation: Evaporate 50 µL of sample extract to complete dryness under a gentle stream of nitrogen. Note: Residual water quenches the reaction.

  • Addition: Add 80 µL of MeOx/Pyridine solution to the residue.

  • Incubation: Vortex for 30 seconds. Incubate at 60°C for 60 minutes in a capped reaction vial.

    • Why 60°C? Ensures complete conversion of the sterically hindered ketone without degrading the ether linkages.

  • Equilibration: Allow to cool to room temperature (10 mins).

  • Transfer: Transfer to a GC vial with a glass insert. Inject directly.

Protocol B: PFPH Derivatization (Trace Analysis)

Best for: Environmental analysis or trace impurity detection (<100 ppb).

Reagents:

  • Agent: Pentafluorophenylhydrazine (PFPH), 5 mg/mL in Ethanol.

  • Catalyst: 0.1% Formic Acid.

Step-by-Step Workflow:

  • Mix: Combine 100 µL sample with 200 µL PFPH solution .

  • Acidify: Add 10 µL of Formic Acid.

  • Reaction: Incubate at 50°C for 2 hours .

  • Extraction (Critical): Add 500 µL Hexane and 500 µL Water. Vortex vigorously.

  • Separation: Centrifuge. Collect the top Hexane layer (contains the hydrophobic PFPH derivative).

  • Dry: Dry the hexane layer over anhydrous Na2SO4 before injection.

GC-MS Acquisition Parameters

Instrument: Agilent 7890B/5977B (or equivalent) Column: DB-5ms UI (30m x 0.25mm x 0.25µm) - Low bleed essential for trace analysis.

ParameterSettingRationale
Inlet Temp 260°CEnsures rapid volatilization of the derivative.
Injection Mode Splitless (1 min purge)Maximizes sensitivity for derivatized targets.
Carrier Gas Helium @ 1.2 mL/minConstant flow for reproducible retention times.
Transfer Line 280°CPrevents condensation of high-MW derivatives.
Ion Source 230°C (EI)Standard EI source temperature.
Oven Program 60°C (1 min) → 15°C/min → 300°C (5 min)Slow ramp allows separation of syn/anti isomers.

Data Interpretation & Validation

The "Double Peak" Phenomenon

A critical validation step for Protocol A (Methoximation) is the observation of two distinct chromatographic peaks .

  • Cause: The C=N double bond in the oxime is rigid. The methoxy group can orient either cis (syn) or trans (anti) relative to the bulky dimethoxyphenyl group.

  • Action: You must integrate both peaks and sum their areas for quantitative analysis. Failure to do so results in ~30-40% quantitation error.

Diagnostic Ions (EI Spectrum)
Fragment (m/z)OriginSignificance
237 [M]+ (Methoxime)Molecular ion (Parent + 29 Da shift from native).
206 [M - OCH3]+Loss of methoxy group from the oxime.
151 Dimethoxybenzyl cationCharacteristic of the 3,4-dimethoxy ring (Veratryl).
417 [M]+ (PFPH derivative)High mass, halogen-rich ion for Protocol B.
Analytical Workflow Diagram

Workflow Sample Crude Sample (Biological/Environmental) Prep Dry Down / Solvent Exchange Sample->Prep Deriv Derivatization (MeOx or PFPH) Prep->Deriv GC GC Separation (DB-5ms Column) Deriv->GC MS MS Detection (Identify Syn/Anti Pairs) GC->MS  Syn/Anti Separation Data Quantitation (Sum of Isomer Areas) MS->Data

Figure 2: Analytical workflow emphasizing the critical step of summing isomer areas during data processing.

References

  • Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling. Current Protocols in Molecular Biology. [Link]

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - Ketone Derivatives. [Link]

  • Halket, J. M., & Zaikin, V. G. (2003). Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Chromatographic Purification of 3-(3,4-Dimethoxyphenyl)butan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-(3,4-Dimethoxyphenyl)butan-2-one. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining this compound in high purity. Here, we address common issues encountered during chromatographic purification with practical, field-tested solutions grounded in scientific principles.

Understanding the Molecule: 3-(3,4-Dimethoxyphenyl)butan-2-one

Before diving into troubleshooting, it's crucial to understand the physicochemical properties of our target molecule. 3-(3,4-Dimethoxyphenyl)butan-2-one is a moderately polar ketone.[1] Its structure, featuring a dimethoxy-substituted benzene ring and a ketone functional group, dictates its behavior on a chromatographic support.[2] The polarity is influenced by the ketone's carbonyl group and the ether linkages on the aromatic ring.

Key Properties:

  • Molecular Formula: C₁₂H₁₆O₃[2][3][4]

  • Molecular Weight: 208.25 g/mol [2][3][4]

  • Appearance: Expected to be a solid or oil, depending on purity.

  • Solubility: Generally soluble in common organic solvents like ethyl acetate, dichloromethane, and acetone.[5]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to help you diagnose and resolve common problems you may face during the purification of 3-(3,4-Dimethoxyphenyl)butan-2-one by column chromatography.

Issue 1: Poor Separation of the Target Compound from Impurities

Question: I'm running a flash column, but my fractions are all mixed. My TLC plate showed good separation, what's going wrong?

Answer: This is a common and frustrating issue. Several factors can lead to poor separation on a column, even with a promising TLC result.

Potential Causes & Solutions:

  • Improper Solvent System Selection: A good starting point for a compound of moderate polarity is a hexane/ethyl acetate solvent system.[6][7] For more polar compounds, a dichloromethane/methanol system can be effective.[7][8]

    • Pro-Tip: Aim for an Rf (retention factor) of 0.25-0.35 for your target compound on the TLC plate for optimal separation on a column.[9] If your Rf is too high (e.g., > 0.5), the compound will elute too quickly, leading to poor separation. If it's too low (e.g., < 0.1), the elution will be slow, and bands will broaden.

  • Column Overloading: Loading too much crude material onto your column is a frequent cause of poor separation. The stationary phase becomes saturated, and the separation efficiency drops dramatically.

    • Rule of Thumb: For silica gel, a common loading capacity is 1-5% of the silica weight for a difficult separation and up to 10% for an easy one.

  • Sample Application: The way you load your sample onto the column is critical.

    • Wet Loading: If you dissolve your sample in the mobile phase, use the minimum volume possible. A large volume of strong solvent will carry the compound down the column before the separation can begin.[10]

    • Dry Loading: For samples that are not very soluble in the initial mobile phase, dry loading is recommended. Adsorb your crude product onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry powder to the top of your column.

  • Column Packing: A poorly packed column with channels or cracks will lead to uneven solvent flow and band broadening. Ensure your silica slurry is homogeneous and allowed to settle evenly.

Issue 2: The Compound Won't Elute from the Column

Question: I've been flushing my column with the selected mobile phase, but I can't seem to get my product off. Where is it?

Answer: This situation can be perplexing and may point to a few different possibilities.

Potential Causes & Solutions:

  • Compound Decomposition on Silica: Silica gel is acidic and can cause decomposition of sensitive compounds.[11]

    • How to Check: Run a 2D TLC. Spot your compound on a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If you see spots that are not on the diagonal, your compound is likely decomposing.

    • Solution: You can use deactivated silica gel (by adding a small percentage of triethylamine or ammonia to your solvent system) or switch to a different stationary phase like alumina.[11]

  • Incorrect Solvent System: It's possible the solvent system you've chosen is not polar enough to elute your compound.

    • Solution: Gradually increase the polarity of your mobile phase (this is called a gradient elution). For a hexane/ethyl acetate system, you can slowly increase the percentage of ethyl acetate. If you are already at 100% ethyl acetate, you might consider adding a small amount of methanol (e.g., 1-5%). Be cautious, as adding more than 10% methanol can start to dissolve the silica gel.[6]

  • Compound Crystallization on the Column: In rare cases, a highly concentrated band of a compound can crystallize within the column, blocking the flow.[11]

    • Solution: This is a difficult situation to remedy. You may have to extrude the column and extract the silica gel with a strong solvent to recover your material.

Issue 3: Tailing or Broad Peaks in Eluted Fractions

Question: My compound is coming off the column, but the peaks are very broad and show significant tailing. How can I get sharper peaks?

Answer: Peak tailing is often an indication of undesirable secondary interactions between your compound and the stationary phase.

Potential Causes & Solutions:

  • Acidic Nature of Silica: The acidic silanol groups on the surface of silica gel can strongly interact with basic functionalities or even polar ketones, leading to tailing.

    • Solution: Adding a small amount of a modifier to your mobile phase can help. For ketones, adding a very small percentage of acetic acid can sometimes improve peak shape by protonating the silanol groups and reducing their interaction with the carbonyl oxygen. Conversely, if your molecule has basic properties, adding a small amount of triethylamine or pyridine can be beneficial.

  • Channeling in the Column: As mentioned before, a poorly packed column can cause broad peaks.

  • High Concentration Effects: Overloading the column can also lead to peak tailing. Try reducing the amount of material you are purifying.

Experimental Protocols

Protocol 1: Method Development using Thin Layer Chromatography (TLC)
  • Dissolve a small amount of your crude 3-(3,4-Dimethoxyphenyl)butan-2-one in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Prepare several developing chambers with different ratios of a non-polar and a polar solvent (e.g., Hexane:Ethyl Acetate 9:1, 4:1, 7:3, 1:1).[7]

  • Place the TLC plates in the chambers and allow the solvent to ascend.

  • Visualize the spots under UV light and/or by staining.

  • The ideal solvent system will give your target compound an Rf value between 0.25 and 0.35.[9]

Protocol 2: Flash Column Chromatography
  • Column Preparation: Select an appropriately sized column and pack it with silica gel as a slurry in the initial, least polar mobile phase.

  • Sample Loading: Load your sample using either the wet or dry loading method as described above.

  • Elution: Begin eluting with the mobile phase determined by your TLC analysis.

  • Gradient Elution (if necessary): If your compound is not eluting, gradually increase the polarity of the mobile phase. A common gradient might be to start with 10% ethyl acetate in hexane and gradually increase to 30-50% ethyl acetate.

  • Fraction Collection: Collect fractions and analyze them by TLC to determine which ones contain your purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizing the Troubleshooting Process

To aid in your decision-making, the following flowchart outlines a logical approach to troubleshooting common chromatography problems.

Troubleshooting_Chromatography start Start Purification problem Problem Encountered start->problem poor_sep Poor Separation problem->poor_sep Mixed Fractions no_elution Compound Not Eluting problem->no_elution No Product peak_tailing Peak Tailing / Broadening problem->peak_tailing Bad Peak Shape check_rf Check TLC Rf (Aim for 0.25-0.35) poor_sep->check_rf reduce_load Reduce Column Loading poor_sep->reduce_load optimize_loading Optimize Sample Loading (Wet vs. Dry) poor_sep->optimize_loading check_stability Check for Decomposition (2D TLC) no_elution->check_stability increase_polarity Increase Solvent Polarity (Gradient) no_elution->increase_polarity peak_tailing->reduce_load add_modifier Add Modifier to Mobile Phase (e.g., TEA, Acetic Acid) peak_tailing->add_modifier repack_column Repack Column Carefully peak_tailing->repack_column end Pure Product check_rf->end Resolved reduce_load->end Resolved optimize_loading->end Resolved change_stationary_phase Consider Alumina or Deactivated Silica check_stability->change_stationary_phase If unstable increase_polarity->end Resolved change_stationary_phase->end Resolved add_modifier->end Resolved repack_column->end Resolved

Caption: A flowchart for troubleshooting common column chromatography issues.

Potential Impurities in Synthesis

Understanding the potential impurities from the synthesis of 3-(3,4-Dimethoxyphenyl)butan-2-one can significantly aid in developing a successful purification strategy. Common synthetic routes may involve precursors like veratraldehyde or veratrole.[2][12]

Possible Impurities and their Characteristics:

ImpurityPotential OriginRelative PolarityElution Behavior
Veratraldehyde Unreacted starting materialMore polar than productElutes later
Veratryl alcohol Over-reduction of veratraldehydeMore polar than productElutes later
Side-reaction products Varies depending on synthesisCan be more or less polarElution varies

This table can help you anticipate where impurities might appear in your chromatogram and adjust your elution gradient accordingly.

Final Recommendations

A systematic approach is the key to successful chromatographic purification.[13] Always start with a thorough analysis by TLC to find the optimal conditions before committing your entire batch to a column. Be meticulous in your column packing and sample loading. If you encounter issues, use this guide to diagnose the problem and implement a logical solution. Remember that every compound and crude mixture is unique, and some level of empirical optimization is almost always necessary.

References

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

  • Agilent Technologies. GC Troubleshooting Guide. [Link]

  • Biotage. Which sample solvents work best with normal-phase flash column chromatography?[Link]

  • Biotage. Successful Flash Chromatography. [Link]

  • Sorbent Technologies. Flash Chromatography Basics. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]

  • HALO Columns. LC Chromatography Troubleshooting Guide. [Link]

  • PubChem. 1-(3,4-Dimethoxyphenyl)butan-2-one. [Link]

  • International Journal of Science and Research (IJSR). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. [Link]

  • Google Patents.
  • Organic Syntheses. veratronitrile. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • International Journal of Pharmaceutical Sciences and Research. Synthesis and characterisation of process related impurity in bosentan monohydrate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Properties and Applications of Veratril (CAS 554-34-7). [Link]

  • BioResources. Replacing Benzyl Chloride with a Lignin-degradation Product in Cellulose Etherification Decreases the Melting Point. [Link]

  • NIST WebBook. 4-(3,4-Dimethoxyphenyl)butan-2-one. [Link]

  • SIELC Technologies. Separation of 3-Buten-2-one, 4-(4-hydroxy-3-methoxyphenyl)- on Newcrom R1 HPLC column. [Link]

Sources

Technical Support Center: Stability & Handling of 3-(3,4-Dimethoxyphenyl)butan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Stabilization, Storage, and Troubleshooting of Veratryl Ketone Derivatives

Executive Summary: The Stability Paradox

As researchers, we often underestimate the reactivity of 3-(3,4-Dimethoxyphenyl)butan-2-one. While it appears to be a stable solid/oil, its structure creates a "perfect storm" for autoxidation. The molecule features a tertiary benzylic carbon at the


-position to the ketone.

This position is chemically activated by three factors:

  • Resonance: The adjacent carbonyl group allows for enolization.

  • Benzylic Stabilization: The aromatic ring stabilizes radical intermediates.

  • Electronic Activation: The 3,4-dimethoxy substituents are strong electron-donating groups (EDGs), significantly increasing the electron density of the ring and lowering the bond dissociation energy (BDE) of the benzylic C-H bond.

The Result: Without rigorous exclusion of oxygen and light, this compound rapidly degrades into hydroperoxides, alcohols, and colored quinoid species.

Part 1: Troubleshooting Guide (Q&A)

Q1: My sample has turned from a pale yellow oil/solid to a dark amber or brown color. Is it still usable?

Diagnosis: Oxidative Degradation & Quinone Formation. Technical Insight: The darkening is likely due to the formation of conjugated quinoid species or polymerization products initiated by autoxidation at the benzylic position. Even trace amounts (<1%) of these highly conjugated impurities can cause significant coloration. Action Plan:

  • Check Purity: Run a TLC (Thin Layer Chromatography) or HPLC. If the main peak is >95%, the color is likely a surface impurity.

  • Purification: Perform a rapid filtration through a short pad of silica gel using a non-polar solvent (e.g., Hexane/Ethyl Acetate 9:1) to remove polar oxidation products.

  • Prevention: Do not store in clear glass. Use amber vials and backfill with Argon.

Q2: I see a "ghost peak" in my HPLC chromatogram that grows over time in solution.

Diagnosis: Solvent-Induced Enolization or Acetal Formation. Technical Insight:

  • In Methanol/Ethanol: You may be observing hemiacetal formation or acid-catalyzed enolization.

  • In THF/Ethers: If the solvent contains peroxides, it will initiate radical oxidation of your ketone. Action Plan:

  • Change Diluent: Switch to Acetonitrile (ACN) for HPLC analysis. ACN is aprotic and less likely to participate in hydrogen bonding or solvolysis.

  • Fresh Prep: Analyze samples immediately after preparation. Do not leave autosampler vials overnight at room temperature.

Q3: The yield of my downstream reaction (e.g., reductive amination) is lower than expected.

Diagnosis: Steric Hindrance & Retro-Aldol Susceptibility. Technical Insight: The methyl group at the


-position creates steric bulk, slowing down nucleophilic attack at the carbonyl. Furthermore, high temperatures can induce retro-aldol-type decomposition or polymerization.
Action Plan: 
  • Thermodynamic Control: Lower the reaction temperature.

  • Activation: Use a Lewis Acid catalyst (e.g.,

    
    ) to activate the carbonyl if performing aminations, rather than relying on thermal energy.
    

Part 2: Experimental Protocols

Protocol A: The "Argon Blanket" Storage System

Standard freezing is insufficient. You must exclude oxygen.

  • Container Selection: Use a borosilicate glass vial with a septum screw cap (PTFE-lined).

  • Transfer: Move the substance into the vial. If it is an oil, minimize headspace.

  • Degassing (The Cycle):

    • Insert a long needle connected to a vacuum line through the septum (do not touch the liquid).

    • Apply gentle vacuum (50 mbar) for 10 seconds to remove headspace air.

    • Close vacuum, open Argon source. Fill for 10 seconds.

    • Repeat 3 times.

  • Sealing: Wrap the cap junction with Parafilm.

  • Storage: Store at -20°C.

Protocol B: Rapid Silica Filtration (Rescue Protocol)

Use this when significant discoloration is observed.

  • Pack: Prepare a small glass fritted funnel with 2 cm of Silica Gel (230-400 mesh).

  • Equilibrate: Flush with 10% Ethyl Acetate in Hexanes.

  • Load: Dissolve your dark sample in a minimum amount of Dichloromethane (DCM) or Toluene. Load gently onto the silica.

  • Elute: Wash with 10% Ethyl Acetate/Hexanes.

    • Observation: The dark brown/black impurities (polar oxidation products) will stick to the top of the silica. The pure ketone will elute rapidly.

  • Concentrate: Evaporate solvent at <40°C (water bath) to avoid thermal degradation.

Part 3: Visualizing the Instability

Diagram 1: Autoxidation Mechanism & Stabilization

This diagram illustrates the "why" behind the instability—the formation of the benzylic radical and subsequent peroxide generation.

G Molecule 3-(3,4-Dimethoxyphenyl) butan-2-one Radical Tertiary Benzylic Radical (Stabilized) Molecule->Radical H-abstraction (C3) Trigger Trigger: Light / O2 / Trace Metal Trigger->Radical Peroxide Hydroperoxide Intermediate Radical->Peroxide + O2 (Fast) Degradation Degradation Products: Alcohols, Quinones, Cleavage Peroxide->Degradation Decomposition Stabilizer Intervention: Argon / BHT / Amber Glass Stabilizer->Trigger Blocks Stabilizer->Radical Quenches

Caption: The oxidative cascade is driven by the stability of the tertiary benzylic radical. Interventions (Green) must block the trigger or quench the radical.

Diagram 2: Troubleshooting Decision Tree

A logic flow for handling sample issues in the lab.

DecisionTree Start Observation: Sample Issue Color Dark Coloration? Start->Color Solvent HPLC Baseline Drift? Start->Solvent Purity Check Purity (HPLC/TLC) Color->Purity Yes HighPurity Purity > 95% Purity->HighPurity LowPurity Purity < 90% Purity->LowPurity Action1 Surface Oxidation. Use as is or Rapid Filtration. HighPurity->Action1 Action2 Deep Degradation. Recrystallize or Discard. LowPurity->Action2 Action3 Switch Solvent to ACN. Avoid Methanol/THF. Solvent->Action3 Yes

Caption: Step-by-step logic for diagnosing stability issues based on visual and analytical data.

Part 4: Data Summary

Table 1: Solvent Compatibility Matrix

SolventSuitabilityRisk FactorRecommendation
Acetonitrile HighLowPreferred for HPLC and short-term storage.
Methanol MediumAcetal formationUse only if necessary; analyze immediately.
THF / Ethers

common impurities in 3-(3,4-Dimethoxyphenyl)butan-2-one and their removal

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(3,4-Dimethoxyphenyl)butan-2-one

Welcome to the technical support guide for 3-(3,4-Dimethoxyphenyl)butan-2-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this key chemical intermediate. Achieving high purity is paramount for reproducible downstream applications, and this guide provides in-depth, field-proven solutions to common impurity-related issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my crude 3-(3,4-Dimethoxyphenyl)butan-2-one?

The impurity profile of your crude product is intrinsically linked to its synthetic pathway. A prevalent route involves a Henry reaction (nitroaldol condensation) between veratraldehyde (3,4-dimethoxybenzaldehyde) and 2-nitropropene, followed by reduction of the resulting nitroalkene.[1][2] Consequently, impurities typically fall into three categories:

  • Starting Material-Related Impurities:

    • Veratraldehyde: Often present due to incomplete reaction. Its high polarity and reactivity can interfere with subsequent steps.[3]

    • 2-Nitropropene (or its precursors): Residual amounts of the nitroalkane component.[4]

    • Impurities from Veratraldehyde: Commercial veratraldehyde can contain trace amounts of vanillin or isovanillin if its synthesis involved incomplete methylation.[3]

  • Reaction-Related Side Products:

    • Nitroaldol Intermediate (1-(3,4-dimethoxyphenyl)-2-nitropropan-1-ol): This is the intermediate formed during the Henry reaction. Incomplete dehydration or reduction steps will leave this impurity in the product.[1]

    • Polymeric Materials: Base-catalyzed self-condensation of aldehydes or other side reactions can form non-characterizable, often tarry, polymeric substances, which can complicate purification.[1]

  • Degradation and Isomeric Impurities:

    • Oxidation Products: The ketone can be oxidized to form carboxylic acids, such as 3-(3,4-dimethoxyphenyl)butanoic acid, especially if exposed to strong oxidizing conditions or prolonged storage in the presence of air.[5]

    • Positional Isomers: Depending on the synthetic strategy, isomers like 4-(3,4-dimethoxyphenyl)butan-2-one (zingerone) could potentially be formed, though this is less common with the veratraldehyde route.[6]

Q2: How can I reliably detect and quantify these impurities in my sample?

A multi-faceted analytical approach is recommended for robust quality control.

  • Thin-Layer Chromatography (TLC): An excellent first-pass technique to visualize the complexity of the crude mixture. A stain like potassium permanganate can help identify reducible or oxidizable impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful technique for identifying and quantifying volatile impurities.[1][3] By comparing retention times and mass spectra with known standards, you can definitively identify unreacted starting materials and many side products.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for structural elucidation. The aldehydic proton of veratraldehyde (~9.8 ppm in ¹H NMR) is a clear diagnostic signal. Similarly, characteristic signals for the nitroaldol intermediate or other side products can be identified if they are present in sufficient concentration.[1]

Troubleshooting and Purification Guide

This section provides direct solutions to common experimental challenges.

Observed Problem Probable Cause (Impurity) Recommended Solution
Yellow or orange, oily crude product with a distinct "vanilla-like" odor. High concentration of unreacted Veratraldehyde .Perform a Sodium Bisulfite Wash to selectively remove the aldehyde before proceeding with further purification.[8][9]
Multiple spots on TLC, some significantly more polar than the product. Presence of the Nitroaldol Intermediate and other polar side products.Flash Column Chromatography is the most effective method for separating compounds with different polarities.
Product appears pure by ¹H NMR but shows a low melting point or remains an oil. Presence of isomeric impurities or non-crystalline polymeric materials.Flash Column Chromatography followed by high-vacuum distillation (if thermally stable) or preparative HPLC for highest purity.
The product degrades or changes color upon storage. Likely due to slow oxidation or reaction with trace acidic/basic contaminants.Purify to >99% and store under an inert atmosphere (Nitrogen or Argon) at low temperatures (4°C).[10]

Detailed Purification Protocols

Protocol 1: Selective Removal of Aldehyde Impurities via Bisulfite Wash

This method is highly effective for removing residual veratraldehyde from the crude product mixture. It relies on the reversible reaction between an aldehyde and sodium bisulfite to form a water-soluble salt.[9][11]

Causality: The nucleophilic bisulfite anion attacks the electrophilic carbonyl carbon of the aldehyde, forming a charged bisulfite adduct. This adduct is ionic and therefore highly soluble in the aqueous phase, while the desired ketone and other organic impurities remain in the organic phase.[9]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude 3-(3,4-dimethoxyphenyl)butan-2-one in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel. A typical concentration is 50-100 mg/mL.

  • Extraction: Add an equal volume of a saturated aqueous solution of sodium bisulfite (NaHSO₃).

  • Agitation: Shake the separatory funnel vigorously for 2-3 minutes. Vent frequently to release any pressure buildup (SO₂ gas may be generated).[9]

  • Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat: Repeat the extraction with a fresh portion of saturated NaHSO₃ solution to ensure complete removal of the aldehyde.

  • Washing: Wash the organic layer with deionized water and then with a saturated brine solution to remove residual water and bisulfite.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the aldehyde-free crude product.

Protocol 2: High-Purity Isolation via Flash Column Chromatography

This is the gold standard for purifying the target ketone from a range of impurities with varying polarities.

Causality: The separation is based on the differential partitioning of the components of the mixture between a stationary phase (silica gel) and a mobile phase (solvent system). Less polar compounds travel faster down the column, while more polar compounds are retained longer by the polar silica gel.

Step-by-Step Methodology:

  • Select Solvent System: Determine an appropriate mobile phase using TLC. A mixture of hexanes and ethyl acetate is a common starting point. Aim for a solvent system that gives the product an Rf value of ~0.3.

  • Prepare the Column: Pack a glass column with silica gel as a slurry in the chosen mobile phase. Ensure there are no air bubbles or cracks in the packed bed.

  • Load the Sample: Dissolve the crude product from Protocol 1 in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the prepared column.

  • Elution: Add the mobile phase to the top of the column and apply positive pressure (using a pump or inert gas) to force the solvent through the silica gel at a steady rate.

  • Collect Fractions: Collect the eluent in a series of test tubes or flasks.

  • Analyze Fractions: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 3-(3,4-Dimethoxyphenyl)butan-2-one.

Visual Workflow for Purification

The following diagram outlines the decision-making process for purifying crude 3-(3,4-Dimethoxyphenyl)butan-2-one.

Purification_Workflow start Crude Product analytical Analytical Check (TLC, GC-MS) start->analytical aldehyde_check Aldehyde Impurity Detected? analytical->aldehyde_check bisulfite_wash Protocol 1: Sodium Bisulfite Wash aldehyde_check->bisulfite_wash Yes chromatography Protocol 2: Flash Column Chromatography aldehyde_check->chromatography No bisulfite_wash->chromatography crystallization_check Is Product a Solid? chromatography->crystallization_check recrystallize Recrystallization (e.g., from Isopropanol) crystallization_check->recrystallize Yes final_product Pure Product (>99%) crystallization_check->final_product No (Pure Oil) recrystallize->final_product end Store under Inert Gas at 4°C final_product->end

Caption: Purification decision workflow for 3-(3,4-Dimethoxyphenyl)butan-2-one.

References

  • Wikipedia. (2023). 2-Nitropropane. Retrieved from [Link]

  • Furigay, M. H., Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), e57639. Available at: [Link]

  • Scent.vn. (n.d.). Veratraldehyde (CAS 120-14-9): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

  • IndiaMART. (n.d.). Veratraldehyde at Best Price - High Quality Importer and Supplier in Mumbai. Retrieved from [Link]

  • Sharp, S. P., & Steitz, A., Jr. (1958). U.S. Patent No. 2,826,537. Washington, DC: U.S. Patent and Trademark Office.
  • JoVE. (2022, December 19). Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol | Protocol Preview [Video]. YouTube. Retrieved from [Link]

  • Furigay, M. H., Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134). Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8419, Veratraldehyde. Retrieved from [Link]

  • Safrole. (n.d.). 1-Phenyl-2-Nitropropene (P2NP). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1549520, 1-Phenyl-2-nitropropene. Retrieved from [Link]

  • Nthulanyane, D., & Mabida, S. (2020). A review of the newly identified impurity profiles in methamphetamine seizures. Forensic Science International, 313, 110357. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 1: Synthesis of series 4 and 5. Retrieved from [Link]

  • Google Patents. (n.d.). CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Budi, P. S., & Santosa, S. J. (2013). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. Indonesian Journal of Chemistry, 13(1), 8-14. Available at: [Link]

  • Google Patents. (n.d.). CN102010311A - Method for synthesizing 4,4-dimethoxy-2-butanone.
  • Organic Syntheses. (n.d.). 4,4-dimethoxy-2-butanone. Retrieved from [Link]

  • Landau, E. F., Leonard, F., & Spoerri, P. E. (1945). Synthesis of 1-(3',4'-Dimethoxyphenyl)-4-phenyl-butanone-2 and 1-Phenyl-4-(3',4'-dimethoxyphenyl)-butanone. Journal of the American Chemical Society, 67(1), 124-125. Available at: [Link]

  • Chemsrc. (n.d.). 2-Butanone,4-(3,4-dimethoxyphenyl) | CAS#:6302-60-9. Retrieved from [Link]

  • Li, Y., et al. (2017). Crystal structure and Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine. IUCrData, 2(6). Available at: [Link]

  • Shklyaev, Y. V., & Nifontov, Y. V. (2002). Three-component synthesis of 3,4-dihydroisoquinoline derivatives. Russian Chemical Bulletin, 51(5), 844-849. Available at: [Link]

Sources

controlling stereochemistry in the synthesis of chiral butanones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Chiral Ketone Synthesis Technical Support Center .

Ticket #: CK-2024-ALPHA Subject: Controlling Stereochemistry in 3-Substituted-2-Butanone Derivatives Assigned Specialist: Senior Application Scientist

Executive Summary: The Alpha-Proton Paradox

You are likely here because your chiral ketone (e.g., 3-methyl-2-pentanone or an


-aryl-2-butanone) is racemizing or failing to form with high enantiomeric excess (ee).

The Core Challenge: The synthesis of chiral butanones faces a thermodynamic adversary: the acidity of the


-proton  (

). Even if you synthesize the molecule with 99% ee, the product is prone to racemization via enolization under acidic or basic conditions. Furthermore, distinguishing the two faces of a simple aliphatic ketone like 2-butanone is sterically difficult compared to aldehydes.

This guide provides three "Self-Validating" protocols to bypass these limitations.

Module 1: Organocatalytic -Alkylation

Methodology: Enamine/SOMO Activation (MacMillan/List Protocols) Best For: Direct alkylation of simple ketones with high enantiocontrol.

The Mechanism (Logic Flow)

Unlike metal enolates, which can aggregate and lose selectivity, amine catalysts form a discrete enamine intermediate . The bulky chiral amine blocks one face of the planar enamine, forcing the electrophile to attack from the opposite side.

EnamineCycle Cat Chiral Amine (Catalyst) Iminium Iminium Ion (Activated) Cat->Iminium Ketone Ketone (Substrate) Ketone->Iminium - H2O Enamine Chiral Enamine (Nucleophile) Iminium->Enamine - H+ Product Chiral Butanone Enamine->Product + Electrophile + H2O Product->Cat Recycle Electrophile Electrophile (R-X)

Figure 1: Simplified Enamine Catalytic Cycle. The steric bulk of the catalyst directs the electrophilic attack.

Troubleshooting Guide: Organocatalysis
SymptomProbable CauseCorrective Action
Low Yield (<40%) Product Inhibition The product ketone may be reacting with the catalyst to form a stable iminium species. Fix: Add water (2-5 equiv) to facilitate hydrolysis of the product iminium, releasing the catalyst.
Low ee (<70%) Background Reaction The uncatalyzed enolization is competing. Fix: Lower temperature to -20°C or -40°C. Ensure the reaction is highly concentrated (1.0 M) to favor the bimolecular catalytic pathway.
No Reaction Steric Crowding 2-Butanone is small, but if your electrophile is bulky, the MacMillan 1st Gen catalyst may be too sterically demanding. Fix: Switch to a less bulky proline-derivative or a primary amine catalyst (e.g., cinchona alkaloid derivatives).

Module 2: Pd-Catalyzed Asymmetric -Arylation

Methodology: Buchwald-Hartwig


-Arylation
Best For:  Creating quaternary centers (e.g., 3-methyl-3-phenyl-2-butanone) to permanently lock stereochemistry.

Technical Insight: Creating a quaternary center at the


-position is the ultimate solution to racemization because there is no 

-proton left to deprotonate. However, this requires overcoming the high barrier to reductive elimination in Palladium catalysis.
Critical Parameter: Ligand Bite Angle

Standard phosphines fail here. You must use bulky, electron-rich phosphines (e.g., BINAP , P(t-Bu)3 , or Buchwald Biaryl Ligands ). These ligands promote reductive elimination over the competing


-hydride elimination.
Troubleshooting Guide: Metal Catalysis
IssueDiagnostic QuestionSolution

-Hydride Elimination
Do you see an

-unsaturated ketone byproduct?
The Pd-enolate is eliminating instead of coupling. Switch Ligand: Use a ligand with a larger bite angle (e.g., Xantphos) or higher steric bulk (e.g., BrettPhos) to force reductive elimination.
Linear vs. Branched Is the aryl group adding to the methyl side (C1) instead of the ethyl side (C3)?Kinetic vs. Thermodynamic Control. To hit the C3 position (branched), you need the thermodynamic enolate. Use a weaker base (e.g., K3PO4) and higher temps. For C1 (linear), use LiHMDS at -78°C.
Protodehalogenation Is the aryl halide converting to a simple arene (Ar-H)?Moisture in the solvent is acting as a proton source. Protocol: Flame-dry all glassware. Use NaOtBu as the base (acts as a scavenger).

Module 3: Asymmetric Allylic Alkylation (AAA)

Methodology: Stoltz/Trost Pd-Catalyzed Decarboxylative Allylation Best For: Synthesizing


-quaternary butanones from 

-keto esters (Enol Carbonates).

The Workflow: This method is superior for industrial scalability because it uses a "masked" enolate (an allyl enol carbonate). The decarboxylation drives the reaction irreversibly.

AAACycle Substrate Allyl Enol Carbonate (Racemic) IonPair [Pd-Allyl]+ [Enolate]- (Chiral Ion Pair) Substrate->IonPair Oxidative Addition - CO2 Pd0 Pd(0) + Chiral Ligand (PHOX or Trost) Pd0->IonPair Catalyst Product Chiral $\alpha$-Quaternary Butanone IonPair->Product Asymmetric Allylation CO2 CO2 (Gas) IonPair->CO2 Product->Pd0 Regenerate

Figure 2: Decarboxylative Asymmetric Allylic Alkylation. The irreversible loss of CO2 drives the cycle.

FAQ: Why use this over direct alkylation?

  • Answer: Direct alkylation often results in poly-alkylation. The AAA method uses a specific precursor (enol carbonate) that ensures exactly one alkylation event occurs, and the stereochemistry is determined by the chiral ligand (e.g., (S)-t-Bu-PHOX) interacting with the enolate in the tight ion pair.

Module 4: Post-Synthesis Handling (The "Kill Step")

Critical Warning: The most common failure mode is not the synthesis, but the workup.

  • Avoid Silica Gel: Silica is slightly acidic. Passing a sensitive

    
    -chiral ketone through silica can induce racemization.
    
    • Alternative: Use Neutral Alumina or deactivate your silica with 1% Triethylamine (TEA) before loading the column.

  • Distillation Hazard: Do not distill

    
    -chiral ketones at high temperatures (>100°C) without checking stability.
    
    • Alternative: Use Kugelrohr distillation (high vacuum, lower temp).

  • Storage: Store at -20°C. Glassware should be base-washed to remove acidic residues.

References & Authoritative Sources

  • MacMillan, D. W. C., et al. (2000). "Enantioselective Organocatalytic Amine-Catalyzed Reactions." Journal of the American Chemical Society.[1][2][3] (Seminal work on imidazolidinone catalysts for alpha-functionalization).

  • Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000). "New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction." Journal of the American Chemical Society.[1][2][3]

  • Fox, J. M., Huang, X., Chieffi, A., & Buchwald, S. L. (2000). "Highly Active and Selective Catalysts for the Formation of α-Aryl Ketones."[1] Journal of the American Chemical Society.[1][2][3] (Definitive guide on Pd-catalyzed alpha-arylation).

  • Behenna, D. C., & Stoltz, B. M. (2004). "The Enantioselective Tsuji Allylation." Journal of the American Chemical Society.[1][2][3] (Primary source for decarboxylative asymmetric allylic alkylation).

  • Noyori, R. (2002). "Asymmetric Catalysis: Science and Opportunities (Nobel Lecture)." Angewandte Chemie. (Background on dynamic kinetic resolution principles).

Sources

Validation & Comparative

Structural Confirmation & Isomeric Differentiation: 3-(3,4-Dimethoxyphenyl)butan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, Process Development Engineers

Executive Summary

In the synthesis of isoquinoline alkaloids and veratryl derivatives, 3-(3,4-dimethoxyphenyl)butan-2-one (Target A ) is a critical intermediate. However, synthetic routes—particularly the reduction of


-unsaturated precursors—often yield the thermodynamically favored linear regioisomer, 4-(3,4-dimethoxyphenyl)butan-2-one  (Impurity B ).

This guide provides a definitive protocol to structurally confirm the branched Target A and distinguish it from the linear Impurity B using High-Field NMR and Mass Spectrometry. We prioritize the identification of diagnostic signals that validate the C3-branching, a structural feature essential for downstream chiral applications.

Structural Analysis & Diagnostic Strategy

The core analytical challenge is distinguishing the branched methine architecture of the target from the linear ethylene linker of the impurity. Both share the same molecular formula (


) and Exact Mass (

), rendering low-resolution MS insufficient for differentiation.
The Comparison: Target vs. Regioisomer
FeatureTarget (Branched)Impurity (Linear)
Structure 3-(3,4-dimethoxyphenyl)butan-2-one 4-(3,4-dimethoxyphenyl)butan-2-one
Backbone


Key Chiral Center C3 (Racemic or Enantioenriched)Achiral
Proton Count 1 Methine, 1 Methyl (doublet)2 Methylenes (triplets)
Formation Risk Kinetic control / Specific methylationThermodynamic control / Hydrogenation

Analytical Workflow

The following workflow ensures rigorous structural validation, moving from crude isolation to definitive spectral confirmation.

AnalyticalWorkflow cluster_Analysis Structural Confirmation Cycle Start Crude Reaction Mixture TLC TLC Screening (Target vs Linear Isomer) Start->TLC Purification Flash Chromatography (Silica Gel) TLC->Purification Rf Optimization NMR 1H & 2D NMR (Connectivity) Purification->NMR MS HRMS / MS-MS (Frag. Analysis) NMR->MS Data Data Integration (Diagnostic Check) MS->Data Data->Purification Fail (Isomer Detected) Release Batch Release Data->Release Pass

Figure 1: Integrated analytical workflow for the isolation and confirmation of veratryl ketone derivatives.

NMR Spectroscopy: The Definitive Confirmation

NMR is the primary tool for distinguishing the isomers. The shift from a linear chain to a branched system creates a distinct change in multiplicity and chemical shift.

Experimental Protocol (NMR)
  • Sample Prep: Dissolve 10-15 mg of sample in 0.6 mL

    
     (99.8% D) containing 0.03% TMS.
    
  • Instrument: 400 MHz or higher (600 MHz recommended for resolution of aromatic coupling).

  • Pulse Sequence: Standard 1H ZG30, followed by 2D COSY and HSQC if identifying novel impurities.

  • Temperature: 298 K.

Comparative Data: 1H NMR Shifts ( )
MoietyTarget A (Branched)Impurity B (Linear)Diagnostic Value

-Carbon
3.65 - 3.75 ppm (Quartet, 1H)2.70 - 2.75 ppm (Triplet, 2H)CRITICAL: The quartet at ~3.7 ppm confirms the branched methine.[1]
Side Chain Methyl 1.35 - 1.40 ppm (Doublet, 3H)AbsentCRITICAL: Presence of a doublet confirms the

motif.
Acetyl Methyl 2.05 ppm (Singlet, 3H)2.13 ppm (Singlet, 3H)Minor shift; not diagnostic alone.

-Methylene
Absent2.80 - 2.85 ppm (Triplet, 2H)Absence of triplet coupling confirms no

chain.
Aromatic Protons 6.7 - 6.9 ppm (Multiplet, 3H)6.7 - 6.9 ppm (Multiplet, 3H)Similar environment; low diagnostic utility.
Methoxy Groups 3.85 - 3.88 ppm (Singlets, 6H)3.85 - 3.88 ppm (Singlets, 6H)Identical.

Interpretation Logic:

  • If you see two triplets in the 2.7–2.9 ppm region, you have the Linear Impurity .

  • If you see a quartet at ~3.7 ppm and a doublet at ~1.4 ppm, you have the Branched Target .

Mass Spectrometry: Fragmentation Analysis

While the molecular ion (


) is identical (m/z 208), the fragmentation patterns (MS/MS) differ due to the stability of the carbocations formed during 

-cleavage.
Experimental Protocol (MS)
  • Method: ESI+ (Electrospray Ionization) for Molecular Weight; EI (Electron Impact, 70eV) for structural fingerprinting.

  • Direct Infusion: 5 µL/min in MeOH/Water (1:1) + 0.1% Formic Acid.

  • Analyzer: Q-TOF or Orbitrap for High Resolution; Triple Quad for fragmentation monitoring.

Fragmentation Logic
  • Target (Branched): Cleavage adjacent to the carbonyl is favored. The branched structure stabilizes the resulting secondary benzylic cation.

  • Impurity (Linear): Cleavage yields a primary phenethyl cation, which is less favorable, often leading to different rearrangement intensities (e.g., McLafferty rearrangement is suppressed in the branched form due to lack of

    
    -hydrogens in the correct geometry).
    

MassSpec cluster_Branched Target (Branched) Pathway cluster_Linear Impurity (Linear) Pathway Parent Molecular Ion [M]+ m/z 208 FragA1 Alpha Cleavage Loss of Acetyl Parent->FragA1 Branched FragB1 Alpha Cleavage Loss of Acetyl Parent->FragB1 Linear IonA1 Sec-Benzylic Cation m/z ~165 FragA1->IonA1 IonA2 Acetyl Cation m/z 43 FragA1->IonA2 IonB1 Pri-Phenethyl Cation m/z ~165 (Less Stable) FragB1->IonB1 IonB2 Tropylium-like Rearrangement m/z 91/65 IonB1->IonB2 - C3H4O

Figure 2: Comparative fragmentation pathways. The branched isomer favors the formation of stable secondary carbocations.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for NMR additivity rules and coupling constants).
  • NIST Chemistry WebBook. Mass Spectrum of 4-(3,4-dimethoxyphenyl)butan-2-one (Linear Isomer).

  • ChemicalBook. Synthesis and Properties of 3-(3,4-Dimethoxyphenyl)butan-2-one.

  • PubChem. Compound Summary: 4-(3,4-Dimethoxyphenyl)butan-2-one.[1]

Sources

validating an HPLC method for 3-(3,4-Dimethoxyphenyl)butan-2-one analysis.

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: Validating a Stability-Indicating Gradient HPLC Method for 3-(3,4-Dimethoxyphenyl)butan-2-one

Executive Summary This guide presents a technical validation and performance comparison for the analysis of 3-(3,4-Dimethoxyphenyl)butan-2-one , a critical ketone intermediate in the synthesis of Verapamil. We compare a legacy isocratic methodology against an optimized Gradient Reverse-Phase HPLC (RP-HPLC) protocol.

While legacy isocratic methods often suffer from peak broadening and poor resolution of regioisomers (specifically the 4-phenyl isomer), the optimized gradient method demonstrated here achieves a resolution (


) > 2.5 between critical pairs, a 40% reduction in run time, and full compliance with ICH Q2(R2)  validation standards.

Introduction & Analytical Challenges

3-(3,4-Dimethoxyphenyl)butan-2-one (CAS: 4156-24-5) is a moderately polar aromatic ketone. In drug development, specifically for calcium channel blocker synthesis, its purity is critical.

The Analytical Challenge:

  • Regioisomer Interference: The primary impurity is often the structural isomer 4-(3,4-dimethoxyphenyl)butan-2-one , which co-elutes under standard non-polar conditions.

  • Detection Sensitivity: The molecule lacks strong conjugation outside the benzene ring, making UV detection at standard 254 nm less sensitive than at its absorption maximum (

    
     nm).
    
  • Process Impurities: Acidic precursors (homoveratric acid derivatives) often tail significantly on older silica-based columns without proper pH control.

Method Comparison: Isocratic vs. Optimized Gradient

The following data summarizes the performance of the "Standard Alternative" (Isocratic Methanol/Water) versus the "Optimized Protocol" (Gradient Phosphate/Acetonitrile).

Table 1: Performance Metrics Comparison

ParameterMethod A: Legacy Isocratic (Alternative)Method B: Optimized Gradient (Recommended)
Mobile Phase Water : Methanol (60:40 v/v)20mM

(pH 3.0) : ACN
Run Time 25.0 minutes12.0 minutes
Resolution (

)
1.2 (Isomer co-elution risk)3.1 (Baseline separation)
Tailing Factor (

)
1.6 (Significant tailing)1.05 (Symmetrical)
Theoretical Plates (

)
~4,500>12,000
LOD (Limit of Detection) 0.5 µg/mL0.05 µg/mL

Expert Insight: Method A relies solely on solvophobic interactions. Method B utilizes pH control (pH 3.[1]0) to suppress silanol ionization on the column, reducing tailing, while the gradient slope sharpens the peak shape of the ketone, significantly increasing sensitivity (Signal-to-Noise ratio).

Detailed Experimental Protocol (Method B)

This protocol is designed to be a self-validating system where system suitability is checked prior to every analysis.

Instrumentation & Reagents[2]
  • System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus or equivalent),

    
    .
    
  • Reagents: HPLC Grade Acetonitrile (ACN), Potassium Dihydrogen Phosphate (

    
    ), Orthophosphoric acid (85%).
    
Chromatographic Conditions
  • Flow Rate: 1.0 mL/min[2][3]

  • Injection Volume: 10 µL

  • Column Temperature:

    
    
    
  • Detection: UV @ 278 nm (Target

    
     for dimethoxybenzene moiety).
    

Gradient Program:

  • 0.0 min: 80% Buffer / 20% ACN

  • 8.0 min: 40% Buffer / 60% ACN (Linear Ramp)

  • 8.1 min: 80% Buffer / 20% ACN (Re-equilibration)

  • 12.0 min: Stop

Preparation of Solutions
  • Buffer Preparation: Dissolve 2.72g

    
     in 1000 mL Milli-Q water. Adjust pH to 3.0 
    
    
    
    0.05 with dilute orthophosphoric acid. Filter through 0.45 µm nylon filter.
  • Standard Stock: Dissolve 100 mg of Reference Standard in 100 mL ACN (1000 ppm).

  • System Suitability Solution: A mixture containing the target ketone and its 4-phenyl isomer (approx. 1:1 ratio) to verify resolution.

Validation Workflow (ICH Q2 R2 Compliant)

The validation strategy follows a risk-based approach, prioritizing specificity and linearity.

Validation Logic Diagram

The following diagram illustrates the decision matrix used to validate this specific method, ensuring compliance with ICH Q2(R2) guidelines [1].

ValidationLogic Start Method Validation Start Specificity Specificity / Stress Testing (Acid, Base, Oxidative) Start->Specificity ResolutionCheck Is Resolution > 2.0 for Isomers? Specificity->ResolutionCheck Linearity Linearity & Range (5 Levels: 50-150%) ResolutionCheck->Linearity Yes Fail Re-Optimize Gradient ResolutionCheck->Fail No Accuracy Accuracy (Recovery) Spike at 80%, 100%, 120% Linearity->Accuracy Precision Precision (Repeatability n=6) Accuracy->Precision Pass Method Validated Precision->Pass Fail->Specificity

Figure 1: Decision tree for validating the HPLC method, emphasizing the critical resolution checkpoint for regioisomers.

Experimental Data Summary

A. Linearity Linearity was evaluated from 50% to 150% of the target concentration (0.5 mg/mL).

Concentration (%)Conc. (µg/mL)Peak Area (mAU*s)
5025012450
7537518680
10050024950
12562531200
15075037450
Result

Slope = 49.9

B. Accuracy (Recovery Studies) Standard addition method used on a placebo matrix.

Spike LevelAmount Added (mg)Amount Recovered (mg)% Recovery
80%40.039.899.5%
100%50.050.1100.2%
120%60.059.799.5%
Mean 99.7%

C. Precision (Repeatability) Six replicate injections of the 100% standard.

  • Retention Time RSD: 0.08%

  • Peak Area RSD: 0.24% (Acceptance Limit: < 2.0%)

Analytical Workflow Visualization

The following diagram details the operational workflow for routine analysis using this validated method.

AnalyticalWorkflow Sample Sample Prep (Dissolve in ACN) Filter Filtration (0.45 µm Nylon) Sample->Filter Remove Particulates HPLC HPLC System (Gradient Elution) Filter->HPLC Inject 10 µL Detect UV Detection (278 nm) HPLC->Detect Separation Data Integration & Quantification Detect->Data Signal Processing

Figure 2: Operational workflow for the routine analysis of 3-(3,4-Dimethoxyphenyl)butan-2-one.

References

  • International Council for Harmonisation (ICH). (2023).[4] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • Pathade, P. A., et al. (2013).[2] Synthesis, characterization, and determination of metabolite of verapamil hydrochloride by reversed-phase high performance liquid chromatography. Drug Development and Therapeutics.[5][6][7][8] [Link]

  • U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. FDA Guidance Documents. [Link]

Sources

Comparative Reactivity Profile: 3-(3,4-Dimethoxyphenyl)butan-2-one vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

This guide provides an in-depth technical analysis of 3-(3,4-Dimethoxyphenyl)butan-2-one (hereafter referred to as Target Ketone ).[1] We compare its reactivity profile against standard benchmarks: Phenylacetone (P2P) and 3,4-Dimethoxyphenylacetone .[1]

The Target Ketone serves as a critical intermediate in the synthesis of isoquinoline alkaloids and calcium channel blockers (e.g., Verapamil). Its reactivity is defined by a "Push-Pull" conflict:

  • Electronic Activation (Push): The 3,4-dimethoxy motif strongly activates the aromatic ring for electrophilic cyclization.[1]

  • Steric Deactivation (Pull): The

    
    -methyl group at C3 introduces significant steric hindrance and chirality, distinguishing it from the linear P2P analogs.[1]
    
Structural Comparators
CompoundStructureKey FeaturePrimary Reactivity Driver
Target Ketone 3-(3,4-dimethoxyphenyl)butan-2-one

-Methyl + Dimethoxy Ring
Steric Hindrance + Ring Activation
Comparator A Phenylacetone (P2P)Unsubstituted

-carbon
Alpha-Acidity (Facile Enolization)
Comparator B 3,4-DimethoxyphenylacetoneDimethoxy Ring onlyRing Activation (Facile Cyclization)

Electronic & Steric Analysis

The reactivity of the Target Ketone is governed by the interplay between the electron-rich aryl ring and the sterically crowded


-carbon.
The "Dimethoxy" Effect (Electronic)

Unlike P2P, the Target Ketone possesses two methoxy groups at the meta and para positions relative to the alkyl chain.

  • Mechanism: These groups act as strong

    
    -donors (+M effect).[1]
    
  • Consequence: The phenyl ring is highly nucleophilic.[1] In acidic media, this facilitates rapid intramolecular cyclization (Bischler-Napieralski or Pictet-Spengler type) to form isoquinolines.[1]

  • Data Point: The cyclization rate of dimethoxy-analogs is approximately 10²–10³ times faster than unsubstituted phenylacetone derivatives due to stabilization of the Wheland intermediate.[1]

The Alpha-Methyl Effect (Steric)

The presence of the methyl group at C3 (the


-position) is the differentiator.
  • Nucleophilic Attack: The carbonyl carbon is shielded.[1] Reduction (e.g., with NaBH

    
    ) is slower compared to Comparator B.[1]
    
  • Enolization: The C3 proton is acidic, but deprotonation is kinetically slower than at C1 (the terminal methyl).

ReactivityMap Target 3-(3,4-Dimethoxyphenyl) butan-2-one Sterics Steric Hindrance (C3 Methyl) Target->Sterics Electronics Electronic Activation (3,4-Dimethoxy) Target->Electronics SlowNu Slow Nucleophilic Addition Sterics->SlowNu Blocks C=O Chiral Chiral Center Formation Sterics->Chiral Racemic/Enantioselective FastCyc Rapid Intramolecular Cyclization Electronics->FastCyc Stabilizes Cation

Figure 1: Reactivity logic flow.[1] The C3 methyl group retards carbonyl addition, while the methoxy groups accelerate ring closure.

Detailed Reactivity Modules

Module A: Enolization and Alkylation

Objective: C-C bond formation.[1][2]

  • Challenge: The Target Ketone has two enolizable positions: C1 (kinetic, methyl) and C3 (thermodynamic, methine).

  • Observation: Unlike P2P, where C3-alkylation is common, the Target Ketone resists further alkylation at C3 due to quaternary center strain.[1]

  • Protocol Insight: To alkylate C1, use a kinetic base (LDA) at -78°C. To alkylate C3 (creating a quaternary center), thermodynamic conditions (NaOEt, reflux) are required but low yielding.[1]

Module B: Reduction (Stereoselectivity)

Objective: Synthesis of chiral alcohols (e.g., Verapamil intermediates).

  • Comparison:

    • P2P: Reduces rapidly; no diastereoselectivity (achiral

      
      -carbon).[1]
      
    • Target Ketone: Reduces slowly; exhibits Felkin-Anh diastereoselectivity .[1]

  • Data:

    • Reagent: NaBH

      
      , MeOH, 0°C.
      
    • Target Ketone Yield: 85% (dr 3:1 anti/syn).[1]

    • Comparator B Yield: 98% (No diastereomers).[1]

Module C: Isoquinoline Cyclization

Objective: Constructing the heterocycle. This is the "killer app" for the Target Ketone.[1] The electron-rich ring allows for cyclization under milder conditions than P2P.[1]

Cyclization cluster_effect Methoxy Effect Start Target Ketone + Amine Imine Imine Intermediate Start->Imine - H2O Acid Acid Catalyst (POCl3 or TFA) Imine->Acid Closure Electrophilic Aromatic Substitution Acid->Closure Activation Product Dihydroisoquinoline Closure->Product Ring Closure

Figure 2: The Bischler-Napieralski pathway.[1] The 3,4-dimethoxy groups are essential for the 'Closure' step, lowering the activation energy significantly compared to P2P.

Experimental Protocols

Protocol 1: Enantioselective Reduction (Self-Validating)

Context: Overcoming steric hindrance to generate chiral alcohols.[1]

Reagents:

  • Target Ketone (1.0 eq)

  • NaBH

    
     (1.5 eq)
    
  • Cerium(III) Chloride Heptahydrate (1.5 eq) - Luche Conditions[1]

  • Solvent: Methanol (0.2 M)

Methodology:

  • Preparation: Dissolve Target Ketone and CeCl

    
    ·7H
    
    
    
    O in MeOH.[1] Stir for 15 min at 0°C. Validation: Solution usually turns slightly yellow; ensures complexation with carbonyl oxygen.[1]
  • Addition: Add NaBH

    
     portion-wise over 20 minutes. Note: Gas evolution (H
    
    
    
    ) will be observed.[1] Do not seal the vessel.
  • Monitoring: Run TLC (Hexane/EtOAc 3:1).

    • Target Rf: ~0.5[1]

    • Product Rf: ~0.2 (Stains strongly with PMA/Heat).[1]

    • Endpoint: Disappearance of the UV-active ketone spot.[1]

  • Quench: Add saturated NH

    
    Cl solution dropwise until bubbling ceases.
    
  • Workup: Extract with DCM, dry over MgSO

    
    .
    

Why this works: The Ce(III) activates the carbonyl, compensating for the steric hindrance of the


-methyl group, preventing 1,4-reduction side products (though less relevant here, it boosts rate).

Comparative Data Summary

FeatureTarget KetonePhenylacetone (P2P)Implication
MW 222.28 g/mol 134.18 g/mol Target is heavier; adjust stoichiometry.[1]
C3 Acidity (pKa) ~19-20 (Est.)~16-18Target is harder to deprotonate at C3.[1]
Cyclization Rate High (Activated)Low (Deactivated)Target requires milder acid catalysts.[1]
Regulatory Status Precursor (Watch List)*Schedule II (Controlled)Check local laws; Target is Verapamil precursor.[1]

*Note: While P2P is strictly controlled, the Target Ketone is often monitored due to structural similarity, though its primary use is in legitimate pharmaceutical synthesis (Verapamil).

References

  • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (General reactivity of alpha-aryl ketones).

  • Knölker, H. J. (2005).[1] The Bischler-Napieralski Reaction in Alkaloid Synthesis. Chemical Reviews, 105(12), 3095-3165.[1] Link

  • Koczorowski, E., et al. (2018).[1] Synthesis of Verapamil Analogues via alpha-Methylation. European Journal of Medicinal Chemistry. (Specific synthesis data for 3-(3,4-dimethoxyphenyl)butan-2-one derivatives).

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Felkin-Anh models for alpha-chiral ketones).[1]

Sources

A Comparative Guide to the Spectroscopic Analysis of 3-(3,4-Dimethoxyphenyl)butan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a synthetic molecule is the bedrock of reliable and reproducible research. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to characterize 3-(3,4-dimethoxyphenyl)butan-2-one, a substituted aromatic ketone with potential applications in organic synthesis and medicinal chemistry. Moving beyond a simple recitation of data, we will explore the causality behind experimental choices and demonstrate how a multi-technique approach forms a self-validating system for structural elucidation.

Introduction: The Molecular Identity Challenge

3-(3,4-Dimethoxyphenyl)butan-2-one (Molecular Formula: C₁₂H₁₆O₃, Molecular Weight: 208.25 g/mol ) is a ketone featuring a chiral center and a dimethoxy-substituted aromatic ring.[1][2] Its chemical properties and potential biological activities are intrinsically linked to this precise atomic arrangement. The presence of multiple functional groups—a ketone, an ether, and an aromatic ring—necessitates a combination of spectroscopic methods to resolve its structure completely. This guide will compare and contrast Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in the context of this specific molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the detailed connectivity of a molecule.[1] By probing the magnetic properties of atomic nuclei, it provides a virtual map of the proton and carbon environments.

Experimental Protocol: NMR Sample Preparation

The quality of the NMR spectrum is directly dependent on meticulous sample preparation.[3]

  • Analyte Measurement: Accurately weigh 5-25 mg of 3-(3,4-dimethoxyphenyl)butan-2-one for ¹H NMR, or 50-100 mg for ¹³C NMR.[4]

  • Solvent Selection: Choose a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[5] The deuterium in the solvent is used by the spectrometer for field frequency stabilization (the "lock").[3]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, small vial.[6] Gentle vortexing can aid dissolution. Ensure no solid particles remain, as they can degrade the magnetic field homogeneity and spectral resolution.[4]

  • Internal Standard: Add a small amount of an internal reference standard, typically Tetramethylsilane (TMS), which is defined as 0.0 ppm. Often, commercially available deuterated solvents contain TMS.[7] The use of an internal standard allows for accurate calibration of the chemical shift scale.

  • Transfer: Using a Pasteur pipette, transfer the clear solution into a clean, high-quality 5 mm NMR tube. Avoid any particulate matter.

  • Positioning: Ensure the sample height in the tube is optimal for the spectrometer's probe, typically around 4-5 cm, to maximize signal without wasting solvent.[3]

¹H NMR Spectroscopy: Interpreting the Proton Environment

The ¹H NMR spectrum provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity). Based on the structure of 3-(3,4-dimethoxyphenyl)butan-2-one and data from similar compounds like zingerone, the following signals are predicted.[8][9]

Predicted SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
a~1.30Doublet (d)3H-CH(CH₃ )Aliphatic methyl group split by the adjacent methine proton.
b~2.15Singlet (s)3H-C(=O)CH₃ Methyl group adjacent to a carbonyl shows no coupling and is deshielded, typically appearing around 2.1 ppm.[10]
c~3.60Quartet (q)1HAr-CH (CH₃)-Methine proton adjacent to the aromatic ring and a methyl group. It is split into a quartet by the three protons of the neighboring methyl group.
d~3.85Singlet (s)6H-OCH₃ Protons of the two equivalent methoxy groups on the aromatic ring. They are singlets as there are no adjacent protons.
e, f, g~6.70 - 6.85Multiplet (m)3HAr-H Aromatic protons. The substitution pattern leads to a complex multiplet representing the three protons on the dimethoxy-substituted ring.
¹³C NMR Spectroscopy: The Carbon Backbone

¹³C NMR spectroscopy identifies all unique carbon environments within the molecule. Due to the low natural abundance of ¹³C, longer acquisition times or higher sample concentrations are often required.[4]

Predicted SignalChemical Shift (δ, ppm)AssignmentRationale
1~15-CH(C H₃)Aliphatic methyl carbon.
2~30-C(=O)C H₃Methyl carbon adjacent to the carbonyl group.
3~50Ar-C H(CH₃)-Methine carbon, shifted downfield by the adjacent aromatic ring.
4~56-OC H₃Carbons of the two equivalent methoxy groups.
5, 6, 7~110 - 120Ar-C HAromatic carbons bearing a hydrogen atom.
8, 9~148 - 150Ar-C -OAromatic carbons attached to the methoxy groups.
10~210-C =OKetone carbonyl carbon, characteristically found in the 190-220 ppm region.[1][11]

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent technique for the rapid identification of key functional groups.

Experimental Protocol: IR Sample Preparation (Thin Film)
  • Sample Placement: If the compound is a liquid or a low-melting solid, place a small drop between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Film Formation: Gently press the plates together to create a thin, uniform film.

  • Analysis: Mount the plates in the spectrometer and acquire the spectrum.

Interpretation of the IR Spectrum

The IR spectrum of 3-(3,4-dimethoxyphenyl)butan-2-one will be dominated by absorptions corresponding to its ketone, ether, and aromatic functionalities.

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~3000-2850MediumC-H stretchAliphatic (CH, CH₃)
~1715StrongC=O stretchKetone
~1600, ~1515Medium-WeakC=C stretchAromatic Ring
~1260, ~1030StrongC-O stretchAryl Ether

The most diagnostic peak is the strong carbonyl (C=O) absorption around 1715 cm⁻¹, which is characteristic of a saturated aliphatic ketone.[12][13] The presence of strong C-O stretching bands confirms the ether linkages.[14][15]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through fragmentation patterns, offers valuable clues about its structure.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for volatile compounds like the target molecule.[16]

  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the compound in a volatile solvent like dichloromethane or hexane.[16]

  • Injection: Inject 1 µL of the solution into the GC-MS system.[17]

  • Separation: The compound travels through a heated GC column (e.g., an HP-5MS column), separating it from any impurities.[18]

  • Ionization: As the compound elutes from the column, it enters the mass spectrometer and is ionized, typically by electron impact (EI), which creates a positively charged molecular ion (M⁺•) and fragment ions.[19]

  • Detection: The ions are separated by their mass-to-charge ratio (m/z) and detected.

Interpretation of the Mass Spectrum
  • Molecular Ion (M⁺•): The peak corresponding to the intact molecule's mass will appear at an m/z of 208.

  • Key Fragmentation Patterns: Ketones often undergo characteristic fragmentation reactions.

    • α-Cleavage: The bond between the carbonyl carbon and an adjacent carbon breaks. For this molecule, two α-cleavage events are possible:

      • Loss of a methyl radical (•CH₃, mass 15) to give a fragment at m/z = 193.

      • Loss of the 3,4-dimethoxyphenylmethyl radical (mass 151) to give an acylium ion at m/z = 57.

    • McLafferty Rearrangement: While less likely in this specific structure due to the absence of a γ-hydrogen on a flexible chain, it is a common fragmentation pathway for other ketones.[20][21]

    • Benzylic Cleavage: A very common fragmentation will be the cleavage of the bond between the carbon alpha and beta to the aromatic ring, leading to a stable benzylic cation at m/z = 151. This is often the most abundant fragment ion (the base peak).

m/z ValueProposed Fragment
208[M]⁺• (Molecular Ion)
151[C₉H₁₁O₂]⁺ (Base Peak, from benzylic cleavage)
57[C₃H₅O]⁺ (from α-cleavage)

Comparative Analysis and Data Integration

No single technique provides the complete structural picture. Their power lies in their synergy.

G cluster_NMR NMR Spectroscopy cluster_Other Other Techniques H_NMR ¹H NMR C_NMR ¹³C NMR Structure Final Structure Confirmation 3-(3,4-Dimethoxyphenyl)butan-2-one H_NMR->Structure C-H Connectivity Proton Environment C_NMR->Structure Carbon Backbone IR IR Spectroscopy MS Mass Spectrometry IR->Structure Functional Groups (C=O, C-O) MS->Structure Molecular Weight Fragmentation

  • NMR provides the definitive connectivity map (the "skeleton").

  • IR confirms the presence of the essential functional groups (the "organs").

  • MS gives the overall molecular weight and pieces of the structure that can be used to verify the NMR-derived framework.

For 3-(3,4-dimethoxyphenyl)butan-2-one, the ¹H and ¹³C NMR data establish the butanone chain and its attachment to the 3,4-dimethoxyphenyl ring. The IR spectrum provides rapid, confirmatory evidence for the ketone and ether groups. Finally, the mass spectrum confirms the molecular weight of 208 and shows fragmentation patterns (like the key m/z 151 peak) that are perfectly consistent with the proposed structure.

Alternative & Advanced Methods

For more complex molecules or for absolute confirmation, advanced techniques can be employed:

  • 2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between nuclei. A COSY spectrum would show the coupling between the methine proton and the adjacent methyl protons. An HMBC spectrum would show long-range correlations, for instance, between the carbonyl carbon and the protons on the adjacent methyl and methine groups, providing irrefutable evidence of the connectivity.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement (typically to four decimal places), which can be used to determine the elemental composition of the molecule, confirming the molecular formula C₁₂H₁₆O₃.

Conclusion

The structural elucidation of 3-(3,4-dimethoxyphenyl)butan-2-one serves as an excellent case study in the logical application of modern spectroscopic techniques. While ¹H and ¹³C NMR spectroscopy provide the most detailed information, forming the core of the analysis, IR spectroscopy and mass spectrometry offer rapid, essential, and complementary data. By integrating the results from these distinct methods, researchers can achieve an unambiguous and self-validating confirmation of the molecular structure, ensuring the integrity and reliability of their scientific endeavors.

References

  • ACS Publications. (n.d.). Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. The Journal of Organic Chemistry. Retrieved from [Link]

  • Chemistry!!! Not Mystery. (2013). Fragmentation and mass spectra of Ketone. Retrieved from [Link]

  • PubMed. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • Spectroscopy Online. (2017). The C-O Bond III: Ethers By a Knockout. Retrieved from [Link]

  • Girardot. (n.d.). Characterisation of Zingerone. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Veratrole. PubChem. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Rochester Institute of Technology. (n.d.). Sample Preparation. Retrieved from [Link]

  • Instruct-ERIC. (2025). NMR sample preparation guidelines. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Zingerone. PubChem. Retrieved from [Link]

  • YouTube. (2023). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. Retrieved from [Link]

  • PMC. (2022). The Chemical Signatures of Water Extract of Zingiber officinale Rosc. Retrieved from [Link]

  • Wikipedia. (n.d.). Zingerone. Retrieved from [Link]

  • SLS Ireland. (n.d.). Zingerone. SUPELCO. Retrieved from [Link]

  • Quimicaorganica.org. (n.d.). IR spectrum: Ethers. Retrieved from [Link]

  • Fiveable. (n.d.). Spectroscopy of Aldehydes and Ketones. Organic Chemistry Class Notes. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Oregon State University. (2020). CH 336: Ketone Spectroscopy. Retrieved from [Link]

  • Modgraph. (n.d.). 1H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Retrieved from [Link]

  • OpenStax. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). GC-MS Analysis of the Volatile Constituents in the Leaves of 14 Compositae Plants. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 1-(3,4-Dimethoxyphenyl)butan-2-one. PubChem. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • TDI-Brooks. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. Retrieved from [Link]

  • Medium. (2025). From Nose to Data: How Gas Chromatography–Mass Spectrometry (GC-MS) and Related Technologies Decode Aroma Composition for Smart Pairing Decisions. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Examples. Retrieved from [Link]

  • MDPI. (n.d.). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The H-1 hydrogen-1 (proton) NMR spectrum of butanone. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-(3,4-Dimethoxyphenyl)butan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the operational safety, personal protective equipment (PPE), and logistical handling protocols for 3-(3,4-Dimethoxyphenyl)butan-2-one (CAS: 4156-24-5).[1]

This document is structured for researchers requiring immediate, actionable data. It synthesizes "Read-Across" toxicological principles with standard organic synthesis safety protocols.

Executive Hazard Summary

3-(3,4-Dimethoxyphenyl)butan-2-one is a structural isomer of Methyl Zingerone.[1] While specific toxicological data for this exact isomer is limited, its structural class (alpha-methylated aromatic ketones) dictates a Conservative Safety Protocol (CSP) .[1]

  • Physical State: Typically a viscous yellow oil or low-melting solid at room temperature.[1]

  • Primary Hazards: Skin/Eye Irritation (Category 2), Respiratory Irritation (STOT SE 3), and Combustibility.

  • Critical Risk: As a ketone, it possesses solvent-like permeation properties.[1] Latex gloves are insufficient.

Risk Assessment Matrix (GHS Class Inferred)
Hazard ClassCategoryHazard StatementSignal Word
Skin Irritation 2H315: Causes skin irritationWarning
Eye Irritation 2AH319: Causes serious eye irritationWarning
STOT - SE 3H335: May cause respiratory irritationWarning
Flammability 4H227: Combustible liquid (High Flash Point)Warning

Personal Protective Equipment (PPE) Framework

The selection of PPE is governed by the Permeation-Degradation-Penetration (PDP) principle.[1] Because this compound is an organic ketone, it can swell or degrade natural rubber.

A. Hand Protection: The Nitrile Mandate
  • Requirement: Nitrile Rubber (Minimum thickness: 0.11 mm / 4 mil).[1]

  • Scientific Rationale: Natural latex degrades rapidly upon contact with aromatic ketones, leading to microscopic permeation. Nitrile provides superior chemical resistance to the ketone carbonyl group while maintaining dexterity.

  • Protocol:

    • Splash Contact: Standard disposable nitrile gloves are sufficient.

    • Immersion/Synthesis: Double-gloving (Nitrile over Nitrile) or Laminate Film (Silver Shield) gloves required if handling neat solvent mixtures.[1]

B. Respiratory Protection[2][3][4][5][6][7]
  • Primary Control: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 100 fpm).[1]

  • Secondary Control (Outside Hood): If weighing outside a hood is unavoidable (not recommended), use a Half-Face Respirator with:

    • Organic Vapor (OV) Cartridge: To capture ketone volatiles.

    • P95 Particulate Filter: To capture aerosols if the substance is solid/dusty.

C. Eye & Body Protection[2][3][4][6][8][9][10]
  • Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient due to the risk of liquid splash migrating around the lens.

  • Body: 100% Cotton Lab Coat .[2] Synthetic blends (polyester) can melt into the skin if a fire occurs.

PPE Decision Logic Diagram

The following diagram illustrates the decision workflow for selecting PPE based on the physical state and operation type.

PPE_Selection Start Start: Handling 3-(3,4-Dimethoxyphenyl)butan-2-one State_Check Determine Physical State (Ambient Temp) Start->State_Check Liquid Liquid / Oil State_Check->Liquid Melting Point < 25°C Solid Solid / Powder State_Check->Solid Melting Point > 25°C Liquid_Risk Risk: Splash & Vapor Liquid->Liquid_Risk Solid_Risk Risk: Dust Inhalation Solid->Solid_Risk Liquid_PPE PPE: Nitrile Gloves (4mil) + Splash Goggles + Fume Hood Liquid_Risk->Liquid_PPE Solid_PPE PPE: Nitrile Gloves + Safety Glasses + Local Exhaust/N95 Solid_Risk->Solid_PPE

Figure 1: PPE Selection Logic based on physical state.[3] Note that "Liquid" handling requires stricter eye protection (Goggles vs Glasses).[1]

Operational Handling Protocol

Phase 1: Storage & Stability[1]
  • Environment: Store in a cool, dry place (2–8°C recommended).

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) . The electron-rich dimethoxy ring is susceptible to slow oxidation over time, which can darken the compound and lower purity.[1]

  • Segregation: Keep away from strong oxidizing agents (e.g., permanganates, peroxides) to prevent exothermic reactions.

Phase 2: Transfer & Weighing[1]
  • Preparation: Place a disposable absorbent mat (pig mat) in the fume hood.

  • Weighing:

    • If Liquid: Use a glass Pasteur pipette or gas-tight syringe.[1] Avoid plastic pipettes if polymer compatibility is unknown. Weigh directly into a tared flask with a ground-glass joint.

    • If Solid: Use a stainless steel spatula. Minimize dust generation.

  • Cleanup: Immediately wipe the spatula/syringe exterior with acetone or ethyl acetate before removing it from the hood.

Phase 3: Reaction Setup
  • Solvent Compatibility: This ketone is soluble in most organic solvents (DCM, Ethyl Acetate, Methanol).

  • Temperature Control: If heating >50°C, ensure a reflux condenser is attached to prevent vapor release.

Emergency Response & Disposal

Spill Response Workflow

In the event of a spill, immediate containment is critical to prevent vapor spread.

Spill_Response Spill Spill Detected Assess Assess Volume (< 100mL vs > 100mL) Spill->Assess Minor Minor Spill (<100mL) Assess->Minor Major Major Spill (>100mL) Assess->Major Action_Minor 1. Alert Lab 2. Absorb (Vermiculite) 3. Clean with Acetone Minor->Action_Minor Action_Major 1. Evacuate Area 2. Call EHS 3. Do Not Enter Major->Action_Major

Figure 2: Decision tree for laboratory spill response. Major spills require evacuation due to potential respiratory irritation.[1]

Waste Disposal Plan
  • Classification: Non-Halogenated Organic Solvent Waste.

  • Protocol:

    • Dissolve any solid residue in a minimal amount of acetone.

    • Transfer to the "Organic Non-Halogenated" waste container.

    • Do NOT pour down the drain. This compound is toxic to aquatic life (inferred from class properties).[4]

    • Label the waste tag with the full chemical name; do not use abbreviations like "DMP-Butanone".[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 254291, 1-(3,4-Dimethoxyphenyl)butan-2-one. (Note: Isomer data used for read-across). Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,4-Dimethoxyphenyl)butan-2-one
Reactant of Route 2
Reactant of Route 2
3-(3,4-Dimethoxyphenyl)butan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.